Product packaging for Chir-090(Cat. No.:CAS No. 728865-23-4)

Chir-090

Cat. No.: B1668622
CAS No.: 728865-23-4
M. Wt: 437.5 g/mol
InChI Key: FQYBTYFKOHPWQT-VGSWGCGISA-N
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Description

CHIR-090 is a potent, slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC, a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria . With a Ki value of 4.0 nM for Escherichia coli LpxC, it demonstrates remarkable antibiotic activity against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and Neisseria meningitidis, with efficacy comparable to ciprofloxacin in disk diffusion assays . Its primary mechanism involves a unique two-step, time-dependent inhibition, where it rapidly forms an initial enzyme-inhibitor (EI) complex that slowly isomerizes into an extremely tight, terminal (EI*) complex, leading to prolonged target engagement . This mechanism exploits conserved features of LpxC, with its hydroxamate moiety coordinating the catalytic zinc ion and its hydrophobic biphenyl acetylene unit inserting into the enzyme's substrate passage . This compound serves as a critical research tool for validating LpxC as an antibiotic target, as demonstrated by experiments where replacing E. coli lpxC with the resistant ortholog from Rhizobium leguminosarum conferred complete resistance to the compound . Its applications extend beyond basic microbiology, including use in gut microbiota culturomics to suppress fast-growing Gram-negative bacteria like E. coli and P. aeruginosa, thereby facilitating the isolation of slower-growing and novel bacterial species from complex samples . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N3O5 B1668622 Chir-090 CAS No. 728865-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBTYFKOHPWQT-VGSWGCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468361
Record name CHIR-090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728865-23-4
Record name CHIR-090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of CHIR-090: A Potent Two-Step Inhibitor of LpxC

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CHIR-090 stands as a seminal compound in the pursuit of novel antibiotics against Gram-negative bacteria, primarily through its potent and specific inhibition of the essential enzyme LpxC. This guide delineates the molecular intricacies of this compound's mechanism of action, offering a comprehensive overview of its binding kinetics, structural interactions, and the experimental methodologies used for its characterization.

Executive Summary

LpxC, a zinc-dependent metalloamidase, catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The integrity of this outer membrane is crucial for bacterial viability, making LpxC an attractive target for antibiotic development. This compound, a synthetic N-aroyl-L-threonine hydroxamic acid, has been identified as one of the most potent LpxC inhibitors to date. Its efficacy is attributed to a two-step, slow, tight-binding mechanism that ultimately leads to the disruption of the bacterial outer membrane and cell death. This document provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against LpxC has been quantified across various Gram-negative bacterial species. The data reveals a consistently high potency, characterized by low nanomolar to sub-nanomolar inhibition constants. A summary of these key quantitative metrics is presented in the table below.

Organism LpxC Ortholog Ki (nM) Ki (nM)*k5 (min-1) k6 (min-1) Notes References
Escherichia coliEcLpxC4.00.51.90.18Two-step, slow, tight-binding inhibitor.[1][2]
Aquifex aeolicusAaLpxC1.0---Two-step, slow, tight-binding inhibitor. Ki describes the initial reversible interaction.[3]
Rhizobium leguminosarumRlLpxC340---Weak, competitive, and conventional inhibitor (lacks slow, tight-binding kinetics).[1][2]
Pseudomonas aeruginosaPaLpxCPotent, low nM---Effectively inhibits LpxC activity.[3][4]
Neisseria meningitidisNmLpxCPotent, low nM---Effectively inhibits LpxC activity.[1][2]
Helicobacter pyloriHpLpxCPotent, low nM---Effectively inhibits LpxC activity.[1][2]

Ki : Inhibition constant for the initial enzyme-inhibitor complex (EI). Ki : Overall inhibition constant for the final, stable enzyme-inhibitor complex (EI). k5 : Forward rate constant for the isomerization from EI to EI. k6 : Reverse rate constant for the isomerization from EI to EI.

The Two-Step Mechanism of Action

This compound's interaction with LpxC is not a simple competitive inhibition. Instead, it follows a two-step, time-dependent model, which contributes to its high potency.[4][5] This mechanism can be summarized as follows:

  • Initial Rapid Binding: this compound first binds to the LpxC active site to form a reversible, initial encounter complex (EI). This step is rapid and characterized by the inhibition constant, Ki.

  • Slow Isomerization: Following the initial binding, the EI complex undergoes a slow conformational change, or isomerization, to form a much more stable, tight-binding complex (EI*). This isomerization is a key feature of slow, tight-binding inhibitors and is characterized by the forward (k5) and reverse (k6) rate constants.[1][2]

This two-step process results in a prolonged residence time of this compound on the LpxC enzyme, leading to sustained inhibition even in the presence of accumulating substrate.[4]

Structural Basis of Inhibition

The high-affinity binding of this compound to LpxC is a result of highly complementary structural interactions.[4]

  • Zinc Chelation: The hydroxamate moiety of this compound is a critical feature, acting as a bidentate chelator of the catalytic zinc ion (Zn2+) in the LpxC active site.[3][6] This interaction is fundamental to the inhibitory activity of many LpxC inhibitors.

  • Hydrophobic Passage Occupancy: this compound possesses a rigid, "L"-shaped biphenyl acetylene moiety that inserts into a deep, hydrophobic passage within the LpxC enzyme.[4] This passage is normally occupied by the acyl chain of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The high shape and chemical complementarity between this compound and this passage significantly contributes to its binding affinity.

  • Hydrogen Bonding: Additional stability is conferred through hydrogen bonds between the threonyl group of this compound and conserved active site residues, such as Thr179 in A. aeolicus LpxC.[4]

The combination of these interactions explains the potent and specific inhibition of LpxC by this compound.

CHIR_090_Mechanism_of_Action cluster_binding Structural Interactions cluster_lpxc_site LpxC Active Site E_LpxC Free LpxC (E) EI Initial Encounter Complex (EI) E_LpxC->EI + this compound (I) (Rapid, Reversible) EI_star Stable Tight-Binding Complex (EI*) EI->EI_star Isomerization (Slow) CHIR_090 This compound Hydroxamate Hydroxamate Moiety CHIR_090->Hydroxamate Hydrophobic_Tail Biphenyl Acetylene Tail CHIR_090->Hydrophobic_Tail Threonyl_Group Threonyl Group CHIR_090->Threonyl_Group Zinc_Ion Catalytic Zn2+ Hydroxamate->Zinc_Ion Chelation Hydrophobic_Passage Hydrophobic Passage Hydrophobic_Tail->Hydrophobic_Passage Hydrophobic Interaction Active_Site_Residues Active Site Residues (e.g., T179) Threonyl_Group->Active_Site_Residues Hydrogen Bonding

Mechanism of this compound action on LpxC.

Experimental Protocols

The characterization of LpxC inhibitors like this compound relies on robust enzymatic assays. Below is a detailed methodology for a typical LpxC inhibition assay.

LpxC Inhibition Assay Protocol

This protocol is adapted from methodologies described in the literature for determining LpxC activity and inhibition.[7]

Objective: To determine the inhibitory potency (e.g., IC50, Ki) of a test compound against LpxC.

Materials:

  • Purified LpxC enzyme (e.g., from E. coli)

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM DTT

  • Test compound (e.g., this compound) dissolved in DMSO

  • Stop Solution: 0.625 M NaOH

  • Detection Reagent: o-phthaldialdehyde (OPA) in borax buffer

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 2% v/v).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following components to a final volume of 100 µL:

    • Assay Buffer

    • Substrate (at a concentration near its KM, e.g., 25 µM)

    • Test compound or DMSO vehicle (for control wells)

  • Enzyme Addition: Initiate the enzymatic reaction by adding a pre-determined amount of LpxC enzyme (e.g., 50 ng) to each well.

  • Incubation: Incubate the reaction plate at 37°C for a specified period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 40 µL of the Stop Solution (0.625 M NaOH).

  • Hydrolysis: Incubate at 37°C for an additional 10 minutes to hydrolyze the deacetylated product.

  • Neutralization and Detection: Neutralize the reaction by adding 40 µL of 0.625 M acetic acid. Add 120 µL of the OPA detection reagent.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a fluorometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value. For kinetic studies (Ki, Ki*), vary substrate and inhibitor concentrations and fit the data to appropriate kinetic models.

LpxC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_reagents Add Buffer, Substrate, and Compound to Plate prep_compound->add_reagents prep_reagents Prepare Assay Buffer and Substrate prep_reagents->add_reagents start_reaction Initiate with LpxC Enzyme add_reagents->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (NaOH) incubate->stop_reaction detect Hydrolyze, Neutralize, and Add OPA stop_reaction->detect read_plate Measure Fluorescence detect->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50 / Ki plot_data->determine_ic50

Workflow for LpxC Inhibition Assay.

Conclusion and Future Directions

This compound serves as a powerful tool for understanding the inhibition of LpxC and as a foundational scaffold for the development of new Gram-negative antibiotics. Its two-step, slow, tight-binding mechanism of action, underpinned by specific structural interactions with the LpxC active site, provides a clear roadmap for the design of next-generation inhibitors. The detailed experimental protocols outlined in this guide offer a standardized approach to characterizing such compounds. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogs to enhance their clinical utility and overcome potential resistance mechanisms. The continued exploration of the LpxC-inhibitor interface will be paramount in the ongoing battle against multidrug-resistant Gram-negative pathogens.

References

Chir-090: A Technical Guide to a Slow-Binding Inhibitor of LpxC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Chir-090, a potent, slow-binding inhibitor of the enzyme LpxC. LpxC is a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it a prime target for novel antibiotic development. This document provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and the detailed experimental protocols used for its characterization.

Core Concept: Slow-Binding Inhibition of LpxC

This compound is an N-aroyl-l-threonine hydroxamic acid that exhibits a two-step, slow, tight-binding inhibition of LpxC.[1][2] This mechanism is distinct from classical competitive inhibitors. Initially, this compound rapidly and reversibly binds to the LpxC active site, forming an initial encounter complex (EI). Subsequently, this complex undergoes a slower conformational change, leading to a more tightly bound, stable complex (EI*).[3][4] This slow-binding characteristic can contribute to a prolonged duration of action and enhanced antibacterial efficacy.[4]

The deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine by LpxC is the committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts this pathway, leading to bacterial cell death.[5]

Quantitative Inhibition Data

The inhibitory activity of this compound against LpxC has been characterized for several bacterial species. The following tables summarize the key kinetic parameters.

Table 1: Kinetic Parameters of this compound Inhibition of E. coli LpxC [1][2][6]

ParameterValueUnitDescription
Ki4.0nMDissociation constant of the initial enzyme-inhibitor complex (EI).
Ki0.5nMOverall dissociation constant of the final, tight-binding complex (EI).
k51.9min-1Forward rate constant for the isomerization from EI to EI.
k60.18min-1Reverse rate constant for the isomerization from EI to EI.

Table 2: Inhibition of LpxC from Various Gram-Negative Pathogens by this compound [1][2]

OrganismInhibitionNote
Pseudomonas aeruginosaLow nMPotent inhibition
Neisseria meningitidisLow nMPotent inhibition
Helicobacter pyloriLow nMPotent inhibition
Rhizobium leguminosarumKi = 340 nMWeak, conventional competitive inhibitor (no slow-binding)

Table 3: Kinetic Parameters of this compound Inhibition of Aquifex aeolicus LpxC [3]

ParameterValueUnitDescription
Ki (initial complex)1.0 - 1.7nMDissociation constant of the initial enzyme-inhibitor complex (EI).
Half-life of EI to EI* conversion~1minTime for half of the initial complex to convert to the tight-binding form.

Experimental Protocols

The characterization of this compound as a slow-binding inhibitor involves specific enzyme kinetic assays.

LpxC Enzyme Activity Assay (General Protocol)

This assay measures the enzymatic activity of LpxC by quantifying the product formed from the deacetylation of its substrate.

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% Triton X-100)

  • This compound (dissolved in DMSO)

  • Detection Reagent (e.g., o-phthaldialdehyde for fluorescence detection)[7][8]

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the LpxC substrate at a known concentration (e.g., 5 µM).[1]

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified LpxC enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • At specific time points, stop the reaction (e.g., by adding a quenching solution like 0.625 M sodium hydroxide).[7][8]

  • Add the detection reagent to quantify the amount of product formed. For fluorescence-based detection with o-phthaldialdehyde, the deacetylated product is converted to a fluorescent isoindole.[7][8]

  • Measure the signal (e.g., fluorescence) using a microplate reader.

Determination of Slow-Binding Kinetic Parameters

To determine the kinetic constants for a slow-binding inhibitor like this compound, progress curves of the enzymatic reaction are analyzed.

Procedure:

  • Perform the LpxC enzyme activity assay as described above with multiple concentrations of this compound.

  • Monitor the product formation over an extended period to capture the full progress curve, which will show an initial burst of activity followed by a slower, steady-state rate.

  • Fit the reaction progress curves to the appropriate equation for slow, tight-binding inhibition (Equation 1) to determine the kinetic parameters (kobs, vi, vs).[1]

    Equation 1:P = v_s * t + ((v_i - v_s) / k_obs) * (1 - exp(-k_obs * t))

    Where:

    • P is the product concentration at time t

    • vi is the initial velocity

    • vs is the final steady-state velocity

    • kobs is the apparent first-order rate constant for the onset of inhibition

  • The individual kinetic constants (Ki, Ki*, k5, k6) can then be determined by analyzing the dependence of kobs and the initial and final velocities on the inhibitor concentration.

Visualizations

Lipid A Biosynthesis Pathway and LpxC Inhibition

The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the critical role of LpxC and its inhibition by this compound.

LipidA_Pathway cluster_enzymes Enzymes UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN Deacetylation Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD, LpxH, LpxB... LpxA LpxA LpxC LpxC LpxD LpxD Chir090 This compound Chir090->LpxC Inhibits SlowBinding_Mechanism cluster_key Key E_I E + I EI EI E_I->EI k_on (fast, reversible) EI->E_I k_off EI_star EI* EI->EI_star k5 (slow) EI_star->EI k6 (very slow) E E = LpxC Enzyme I I = this compound EI_node EI = Initial Complex EI_star_node EI* = Tight-Binding Complex Experimental_Workflow start Start assay_setup Set up LpxC activity assay with varying [this compound] start->assay_setup progress_curves Measure reaction progress curves over time assay_setup->progress_curves data_fitting Fit progress curves to slow-binding inhibition equation progress_curves->data_fitting determine_kobs Determine k_obs, v_i, and v_s for each [this compound] data_fitting->determine_kobs secondary_plots Generate secondary plots (e.g., k_obs vs. [this compound]) determine_kobs->secondary_plots calculate_constants Calculate kinetic constants (Ki, Ki*, k5, k6) secondary_plots->calculate_constants end End calculate_constants->end

References

Chir-090: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity of Chir-090, a potent inhibitor of the LpxC enzyme, against a range of Gram-negative bacteria. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction

This compound is a novel, slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3] Lipid A is an essential component of the outer membrane, and its inhibition leads to bacterial cell death.[2][3] This unique mechanism of action makes this compound a promising candidate for the development of new antibiotics targeting multi-drug resistant Gram-negative pathogens.[1] This guide explores the quantitative measures of its antibacterial efficacy, the methodologies used for its assessment, and the underlying biochemical pathways it disrupts.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been evaluated against several clinically relevant Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for this compound against various Gram-negative species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliW31100.25[1]
Escherichia coliK-12 derivative BW25113~0.13 (0.29 µM)[4]
Escherichia coliΔacrAB, ΔtolC~0.009 (0.02 µM)[4]
Pseudomonas aeruginosaPAO10.5[5]
Pseudomonas aeruginosaPAO1 (colistin-resistant derivative)0.25[5]
Pseudomonas aeruginosaSCV-1 (clinical isolate)0.0625[5]
Pseudomonas aeruginosaSCV-2 (clinical isolate)0.0625[5]
Pseudomonas aeruginosaPAO1-TJHNot specified, but susceptible[6]

It is noteworthy that this compound demonstrates potent activity against both wild-type and colistin-resistant strains of P. aeruginosa, indicating a lack of cross-resistance.[5] Furthermore, its efficacy is enhanced in efflux pump-deficient strains of E. coli, suggesting that efflux can be a mechanism of resistance.[4][7]

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound exerts its bactericidal effect by inhibiting LpxC, the enzyme responsible for the first committed step in the biosynthesis of lipid A.[7] This inhibition is potent and occurs at low nanomolar concentrations against LpxC orthologues from various pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa, Neisseria meningitidis, and Helicobacter pylori.[1][8] The following diagram illustrates the lipid A biosynthesis pathway and the specific inhibitory action of this compound.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_A Lipid A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxB LpxB LpxH->LpxB KdtA KdtA LpxB->KdtA Disaccharide Late_acyltransferases Late Acyltransferases KdtA->Late_acyltransferases Late_acyltransferases->Lipid_A Chir090 This compound Chir090->LpxC

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a fundamental assay for assessing the antimicrobial activity of a compound. The following section details a standard broth microdilution protocol for determining the MIC of this compound.

Broth Microdilution MIC Assay

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Bacterial inoculum suspension (prepared to a 0.5 McFarland standard)[7]

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Preparation of Drug Dilutions: a. Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should typically span from 0.03 to 64 µg/mL. c. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.[9]

  • MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[10] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[11]

The following diagram illustrates the workflow for this experimental protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Drug Prepare this compound Serial Dilutions in 96-well plate Inoculate Inoculate plate with bacterial suspension Prep_Drug->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect or read OD600 Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC

References

The Core of Inhibition: A Technical Guide to Chir-090's Role in Disrupting Lipid A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, a unique asymmetrical bilayer with an outer leaflet composed primarily of lipopolysaccharide (LPS), serves as a crucial barrier against many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making its biosynthesis an attractive target for novel antimicrobial agents. This technical guide provides an in-depth exploration of Chir-090, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), the enzyme catalyzing the first committed step in the lipid A biosynthesis pathway. We will delve into the mechanism of action of this compound, present its quantitative inhibitory data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Introduction: The Significance of the Lipid A Biosynthesis Pathway

The outer membrane of Gram-negative bacteria is a formidable defense mechanism, contributing significantly to their intrinsic resistance to many antibiotics.[1][2][3] The key component of this barrier is lipopolysaccharide (LPS), and its lipid A moiety is essential for the structural integrity of the outer membrane and the survival of the bacterium.[4][5] The biosynthesis of lipid A, known as the Raetz pathway, involves a series of nine enzymatic steps that are highly conserved across a broad range of Gram-negative pathogens.[6][7][8]

The enzyme LpxC, a zinc-dependent metalloamidase, catalyzes the second and irreversible step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[6][9][10][11] This step is the committed step of lipid A biosynthesis.[12][13] The essentiality of LpxC, coupled with its absence in mammals, makes it an ideal target for the development of novel antibiotics with a selective spectrum of activity against Gram-negative bacteria.[4][8][14]

This compound: A Potent Inhibitor of LpxC

This compound is a synthetic, N-aroyl-l-threonine hydroxamic acid that has emerged as a powerful, slow, tight-binding inhibitor of LpxC.[12][15] Its potent activity has been demonstrated against a wide array of Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli.[12][16][17]

Mechanism of Action

This compound exhibits a two-step, slow, tight-binding inhibition mechanism against LpxC.[12][15][18] This involves an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower isomerization to a more stable, tightly bound complex (EI*).[15][18] This mode of action results in a prolonged residence time on the target enzyme, contributing to its potent antibacterial activity.[18] The hydroxamate moiety of this compound chelates the catalytic zinc ion in the active site of LpxC, while its biphenyl acetylene tail occupies a hydrophobic tunnel, and the threonyl group forms specific interactions with active site residues.[1][17][19]

Quantitative Inhibition Data

The inhibitory potency of this compound against LpxC has been quantified for various bacterial species. The following table summarizes the key kinetic parameters.

OrganismEnzymeKi (nM)Ki* (nM)k5 (min-1)k6 (min-1)Reference
Escherichia coliLpxC4.00.51.90.18[12][15]
Rhizobium leguminosarumLpxC340---[12][14][15]

Note: Ki represents the initial binding affinity, while Ki represents the affinity of the final, stable complex. k5 and k6 are the forward and reverse rate constants for the isomerization step.* A dash (-) indicates that the value was not applicable or not determined as the inhibitor did not exhibit slow, tight-binding kinetics against this particular enzyme.

Experimental Protocols

Accurate assessment of LpxC inhibition is crucial for the development of new antibiotics. Below are detailed methodologies for key experiments.

Continuous Fluorescence-Based LpxC Activity Assay

This assay provides a high-throughput method for screening LpxC inhibitors.

Principle: This method utilizes a surrogate substrate that, upon deacetylation by LpxC, exposes a primary amine. This amine reacts with fluorescamine to produce a fluorescent signal that can be monitored continuously.[20]

Materials:

  • Purified LpxC enzyme

  • Surrogate substrate (e.g., UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine)[20]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Fluorescamine solution (in a non-aqueous solvent like acetone)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the surrogate substrate in the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO control.

  • Initiate the reaction by adding the purified LpxC enzyme to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescamine-amine adduct.

  • Monitor the increase in fluorescence over time. The initial rate of the reaction is proportional to the enzyme activity.

  • To determine the IC50 value, plot the initial reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve.

LC-MS/MS-Based LpxC Inhibition Assay

This method offers high sensitivity and specificity by directly measuring the substrate and product.[5]

Principle: This assay directly quantifies the enzymatic conversion of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to its deacetylated product using liquid chromatography-tandem mass spectrometry.[5]

Materials:

  • Purified LpxC enzyme

  • Natural substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)[21]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Test compounds (dissolved in DMSO)

  • LC-MS/MS system

Procedure:

  • Set up the enzymatic reaction by combining the assay buffer, natural substrate, and varying concentrations of the test inhibitor in appropriate reaction tubes.

  • Initiate the reaction by adding the LpxC enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amounts of substrate and product.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Molecular Landscape

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the sequential enzymatic steps of the Raetz pathway, highlighting the critical role of LpxC and the point of inhibition by this compound.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X Lipid_A_disaccharide Lipid A disaccharide Lipid_X->Lipid_A_disaccharide LpxB Lipid_IVA Lipid IVA Lipid_A_disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA LpxL LpxL LpxM LpxM Chir090 This compound Chir090->LpxC

Caption: The Raetz pathway for lipid A biosynthesis and this compound's point of inhibition.

Experimental Workflow for LpxC Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel LpxC inhibitors.

LpxC_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., Fluorescence-based assay) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., LC-MS/MS) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Kinetic_Analysis Inhibition Kinetics (Slow-binding analysis) Confirmed_Hits->Kinetic_Analysis Antibacterial_Activity Whole-Cell Antibacterial Activity (MIC) Kinetic_Analysis->Antibacterial_Activity Lead_Compounds Lead Compounds Antibacterial_Activity->Lead_Compounds

Caption: A generalized workflow for the screening and characterization of LpxC inhibitors.

Conclusion and Future Directions

This compound stands as a testament to the potential of targeting the lipid A biosynthesis pathway for the development of novel Gram-negative antibiotics. Its potent, slow, tight-binding inhibition of LpxC provides a strong foundation for the design of next-generation inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of LpxC inhibitors to enhance their in vivo efficacy and safety profiles. Furthermore, a deeper understanding of the regulatory networks governing the Raetz pathway may unveil additional therapeutic targets and strategies to combat the growing threat of antibiotic resistance. The continued exploration of LpxC inhibitors like this compound holds significant promise in the ongoing battle against multidrug-resistant Gram-negative pathogens.

References

Chir-090: A Technical Guide to a Promising Lead Compound for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the urgent global search for novel antibiotics to combat the rising threat of multidrug-resistant Gram-negative bacteria, the inhibitor Chir-090 has emerged as a significant lead compound. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antibacterial spectrum, and the foundational data supporting its development. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development efforts.

Introduction

This compound is a potent, slow, tight-binding inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The essentiality and conservation of the lipid A biosynthesis pathway, coupled with the absence of a homologous enzyme in mammals, make LpxC an attractive target for the development of new antibacterial agents. This compound has demonstrated promising activity against a range of clinically relevant Gram-negative pathogens, positioning it as a valuable scaffold for the design of next-generation antibiotics.

Mechanism of Action

This compound functions by specifically inhibiting the enzymatic activity of LpxC. This inhibition disrupts the synthesis of lipid A, leading to a cascade of events that ultimately compromise the integrity of the bacterial outer membrane, resulting in bacterial cell death. The binding of this compound to LpxC is characterized by a two-step, slow, tight-binding mechanism.[2] Initially, it forms a reversible enzyme-inhibitor complex (EI), which then undergoes a slow isomerization to a more stable, tightly bound complex (EI*). This mode of inhibition contributes to its potent antibacterial activity.

Signaling Pathway: Lipid A Biosynthesis Inhibition

The following diagram illustrates the point of intervention of this compound in the lipid A biosynthesis pathway.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA LPS Lipopolysaccharide LpxA->UDP_3_O_acyl_GlcNAc Acyl-ACP LpxC->UDP_3_O_acyl_GlcN Deacetylation LpxD->Lipid_X LpxH->Kdo2_Lipid_IVA WaaA->LPS Chir090 This compound Chir090->LpxC

Inhibition of LpxC by this compound in the Lipid A Biosynthesis Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against LpxC from various bacterial species and its antibacterial efficacy.

Table 1: In Vitro LpxC Inhibition Data for this compound
Bacterial SpeciesLpxC OrthologKi (nM)Ki* (nM)
Escherichia coliE. coli LpxC4.00.5
Aquifex aeolicusA. aeolicus LpxC1.0 - 1.7-
Rhizobium leguminosarumR. leguminosarum LpxC340-
Ki represents the initial reversible binding affinity, while Ki represents the affinity of the final, tight-binding complex.*
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria
Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliW31100.25
Pseudomonas aeruginosaPAO10.0625 - 0.5
Burkholderia multivoransVarious0.10 - 6.25

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary and found within patent literature, the general approach involves the synthesis of an N-aroyl-L-threonine hydroxamate. The synthesis described in the originating patent (WO 2004/062601 A2) involves a multi-step process.

Synthesis_Workflow cluster_start Starting Materials cluster_coupling Sonogashira Coupling cluster_modification Functional Group Manipulations cluster_final Final Steps start1 4-iodobenzoic acid coupling Pd/Cu catalyzed cross-coupling start1->coupling start2 4-ethynylbenzaldehyde start2->coupling start3 L-threonine methyl ester amide_coupling Amide bond formation start3->amide_coupling reductive_amination Reductive amination with morpholine coupling->reductive_amination reductive_amination->amide_coupling hydroxamate_formation Hydroxamate formation amide_coupling->hydroxamate_formation deprotection Deprotection hydroxamate_formation->deprotection Chir090 Chir090 deprotection->Chir090 This compound

References

The Significance of LpxC as a Target for Antibacterial Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a diminishing pipeline of new antibiotics, there is an urgent need to identify and exploit novel bacterial targets. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC, has emerged as one of the most promising targets for the development of a new class of antibiotics specifically aimed at Gram-negative pathogens. This technical guide provides an in-depth overview of LpxC, its role in the essential Lipid A biosynthetic pathway, the development of its inhibitors, and the key methodologies used in their characterization.

Introduction: The Imperative for Novel Gram-Negative Antibiotics

Gram-negative bacteria are characterized by a unique outer membrane, which acts as a highly effective permeability barrier against many conventional antibiotics.[1] This membrane's outer leaflet is primarily composed of lipopolysaccharide (LPS), a large glycolipid essential for bacterial viability and a potent stimulator of the host immune response, often referred to as endotoxin.[2] The hydrophobic anchor of LPS is a glucosamine-based saccharolipid called Lipid A.[3] The biosynthesis of Lipid A is a conserved pathway, known as the Raetz pathway, and is critical for the survival of most Gram-negative bacteria.[2][4]

Enzymes within this pathway represent ideal targets for new antibacterial agents because they are essential for the bacteria and are absent in mammals, minimizing the potential for on-target toxicity.[5][6] LpxC, a zinc-dependent metalloenzyme, catalyzes the second and first committed step of Lipid A synthesis, making it a focal point for drug discovery efforts for over two decades.[7][8][9]

The LpxC Enzyme and the Lipid A Biosynthesis Pathway

LpxC catalyzes the irreversible deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate.[9][10] This is the first irreversible step in the pathway, effectively committing the substrate to Lipid A synthesis.[9] Inhibition of LpxC halts LPS production, leading to the accumulation of toxic intermediates, disruption of the outer membrane, and ultimately, rapid bactericidal activity.[9][11]

The Raetz Pathway of Lipid A Biosynthesis

The synthesis of Lipid A is a nine-step enzymatic process that occurs on the cytoplasmic surface of the inner membrane.[2][11] The pathway is highly conserved across most Gram-negative species.

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Acetate UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_acyl_GlcN->LpxD Acyl-ACP UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH UMP LpxB LpxB UDP_diacyl_GlcN->LpxB Lipid_X Lipid X (2,3-diacyl-GlcN-1-P) Lipid_X->LpxB Disaccharide Lipid A disaccharide-1-P LpxK LpxK Disaccharide->LpxK ATP Lipid_IVA Lipid IVA WaaA1 WaaA (KdtA) Lipid_IVA->WaaA1 Kdo Kdo_Lipid_IVA Kdo-Lipid IVA WaaA2 WaaA (KdtA) Kdo_Lipid_IVA->WaaA2 Kdo Kdo2_Lipid_IVA Kdo2-Lipid IVA LpxL LpxL/LpxM Kdo2_Lipid_IVA->LpxL Late_Acyl Late Acylations Lipid_A Mature Lipid A Late_Acyl->Lipid_A LpxA->UDP_acyl_GlcNAc LpxC->UDP_acyl_GlcN LpxD->UDP_diacyl_GlcN LpxH->Lipid_X LpxB->Disaccharide LpxK->Lipid_IVA WaaA1->Kdo_Lipid_IVA WaaA2->Kdo2_Lipid_IVA LpxL->Late_Acyl

Caption: The Raetz pathway for Lipid A biosynthesis in Gram-negative bacteria. LpxC (red) catalyzes the committed step.

LpxC Structure and Catalytic Mechanism

Crystal structures of LpxC from several bacterial species have been solved, revealing a unique α+β fold with two domains.[5][12][13] The active site lies in a cleft between these domains and contains a single catalytic Zn²⁺ ion.[1][12] This zinc ion is coordinated by three conserved residues (typically two histidines and one aspartate) and is essential for catalysis.[1][14] Adjacent to the active site is a hydrophobic tunnel that accommodates the R-3-hydroxymyristoyl acyl chain of the substrate, which is a key determinant of substrate specificity.[5][12]

LpxC employs a general acid-base catalytic mechanism. A conserved glutamate residue acts as a general base, activating a zinc-bound water molecule for a nucleophilic attack on the substrate's acetyl carbonyl carbon.[15][16] This forms a tetrahedral oxyanion intermediate, which is stabilized by the zinc ion and other active site residues.[1] A nearby histidine residue then acts as a general acid, protonating the leaving amine to facilitate the collapse of the intermediate and release of acetate.

LpxC_Mechanism Proposed Catalytic Mechanism of LpxC cluster_0 Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Glu Glu⁻ (Base) H2O->Glu H⁺ transfer Substrate Substrate (UDP-acyl-GlcNAc) Glu->Substrate Activated H₂O attacks C=O His His (Acid) Intermediate Tetrahedral Intermediate His->Intermediate H⁺ transfer to N Substrate->Zn C=O coordinates Substrate->Intermediate Forms intermediate Intermediate->His N⁻ abstracts H⁺ Products Products (UDP-acyl-GlcN + Acetate) Intermediate->Products Intermediate collapses

Caption: General acid-base catalytic mechanism proposed for the LpxC enzyme.

LpxC Inhibitors: Development and Activity

The discovery of potent LpxC inhibitors has been an area of intense research. The majority of successful inhibitors are hydroxamic acid-based compounds, which act as potent zinc-chelating agents, displacing the catalytic water molecule in the active site.[9]

Key LpxC Inhibitors
  • L-161,240: An early phenyloxazoline hydroxamic acid inhibitor discovered at Merck that was potent against E. coli but not P. aeruginosa.[15][17]

  • CHIR-090: A highly potent, slow, tight-binding inhibitor with broad-spectrum activity against both E. coli and P. aeruginosa.[15] It has been widely used as a research tool.

  • ACHN-975: The first LpxC inhibitor to enter Phase I clinical trials.[18][19] Development was halted due to cardiovascular side effects (transient hypotension) observed at the infusion site.[20][21]

  • PF-5081090 (LpxC-4): A potent inhibitor with a broad spectrum of activity against many threatening Gram-negative pathogens.[11]

  • LPC-233: A next-generation, slow, tight-binding inhibitor with low picomolar affinity and outstanding activity against a wide range of MDR pathogens.[5][7] Importantly, it has demonstrated an excellent preclinical safety profile, with no detectable cardiovascular toxicity in animal models, and is orally bioavailable.[7][15]

  • RC-01: A novel LpxC inhibitor that entered Phase I clinical trials but was also halted due to cardiovascular adverse effects.[12]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antibacterial activities of key LpxC inhibitors.

Table 1: LpxC Enzyme Inhibitory Activity (IC₅₀ / Kᵢ)

CompoundTarget OrganismIC₅₀ (nM)Kᵢ (nM)Kᵢ* (pM)Reference(s)
L-161,240E. coli440--[9]
BB-78485E. coli160--[9]
This compoundP. aeruginosa---[22]
ACHN-975Enterobacteriaceae0.02--[23]
PF-5081090 (LpxC-4)K. pneumoniae~2--[11]
PF-5081090 (LpxC-4)P. aeruginosa~20--[11]
LPC-233E. coli-0.228.9[7]

Note: IC₅₀ values can vary based on assay conditions (e.g., substrate concentration). Kᵢ is the inhibition constant for the initial enzyme-inhibitor complex (EI), and Kᵢ is for the stable complex (EI) in slow, tight-binding inhibitors.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundE. coli MIC₉₀ (µg/mL)P. aeruginosa MIC₉₀ (µg/mL)K. pneumoniae MIC₉₀ (µg/mL)A. baumannii MIC₉₀ (µg/mL)Reference(s)
ACHN-97510.5->64[23]
PF-5081090 (LpxC-4)281>32[11]
LPC-233<1.0<1.0<1.0-[7]

Note: MIC₉₀ is the concentration required to inhibit 90% of isolates tested. Activity against A. baumannii is a known challenge as LPS is not essential in this species.[8]

Mechanisms of Resistance to LpxC Inhibitors

While spontaneous resistance to LpxC inhibitors is generally infrequent, several mechanisms have been identified through in vitro selection studies.[8][11] Understanding these mechanisms is critical for predicting and overcoming potential clinical resistance.

  • Target Upregulation: In P. aeruginosa, a common mechanism is a single point mutation in the non-coding region 11 bp upstream of the lpxC start codon.[11] This mutation is thought to increase LpxC protein expression, requiring higher inhibitor concentrations to achieve a bactericidal effect.

  • Efflux Pump Overexpression: Overexpression of RND-type multidrug efflux pumps, such as MexAB-OprM and MexCD-OprJ in P. aeruginosa, can reduce intracellular concentrations of LpxC inhibitors.[8][24] This is often caused by mutations in repressor genes like mexR or nfxB.

  • Metabolic Bypass/Rebalancing: In E. coli, the most common resistance mutations are not in lpxC itself but in fabZ, which encodes (3R)-hydroxymyristoyl-ACP dehydratase, an enzyme in fatty acid biosynthesis.[9][24][25] Reducing FabZ activity is thought to rebalance the metabolic flux between phospholipid and LPS synthesis, allowing the cell to tolerate reduced LpxC activity.[25]

  • Reduced Growth Rate: Mutations in genes unrelated to lipid synthesis, such as thrS (encoding the threonyl-tRNA synthetase), have been shown to confer resistance.[25][26] These mutations slow overall protein synthesis and cellular growth, which appears to have a suppressive effect on the lethality of inhibiting membrane biosynthesis.[25]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Inhibitor LpxC Inhibitor LpxC_Enzyme LpxC Enzyme Inhibitor->LpxC_Enzyme Inhibition Cell_Death Outer Membrane Disruption & Cell Death LpxC_Enzyme->Cell_Death Leads to Efflux Efflux Pump Overexpression (e.g., mexR mutation) Efflux->Inhibitor Expels Inhibitor Target_Up Target Upregulation (lpxC promoter mutation) Target_Up->LpxC_Enzyme Increases [LpxC] Metabolic Metabolic Rebalancing (fabZ mutation) Metabolic->Cell_Death Reduces Downstream Lethality Growth Reduced Growth Rate (thrS mutation) Growth->Cell_Death Reduces Downstream Lethality

Caption: Key mechanisms conferring resistance to LpxC inhibitors in Gram-negative bacteria.

Key Experimental Protocols

Characterizing novel LpxC inhibitors requires a suite of standardized biochemical and microbiological assays.

LpxC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.

Objective: To determine the IC₅₀ (concentration of inhibitor required for 50% inhibition) or Kᵢ of a test compound.

Methodology (LC-MS/MS-based): [27]

  • Enzyme and Substrate: Recombinant LpxC protein is purified from an E. coli expression system.[1][28] The substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine, is synthesized or purchased.

  • Reaction Buffer: A typical buffer is 50 mM HEPES, pH 7.5, containing a reducing agent like DTT.

  • Assay Procedure: a. Serially dilute the test compound in DMSO and add to wells of a 96-well plate. b. Add purified LpxC enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate. The final substrate concentration should be close to its Kₘ value (e.g., ~5 µM for P. aeruginosa LpxC).[27] d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 20-60 minutes). e. Terminate the reaction by adding an acid (e.g., formic acid) or organic solvent (e.g., methanol).

  • Detection: The reaction mixture is analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of product (UDP-3-O-[(R)-3-hydroxymyristoyl]-glucosamine) formed.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Assay_Workflow start Start prep_plate Prepare serial dilutions of test compound in plate start->prep_plate add_enzyme Add purified LpxC enzyme and pre-incubate prep_plate->add_enzyme add_substrate Initiate reaction by adding substrate add_enzyme->add_substrate incubate Incubate at 30°C add_substrate->incubate terminate Terminate reaction (e.g., with acid) incubate->terminate analyze Analyze product formation by LC-MS/MS terminate->analyze calculate Calculate % Inhibition and determine IC₅₀ analyze->calculate end End calculate->end

Caption: General experimental workflow for an LpxC enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Objective: To determine the in vitro antibacterial potency of a compound against a panel of clinically relevant bacterial strains.

Methodology (Broth Microdilution): [2][14][29][30]

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Inoculum Preparation: A pure culture of the test bacterium is grown to the logarithmic phase and then diluted to a standardized density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.[30]

  • Assay Procedure: a. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. b. Inoculate each well with the standardized bacterial suspension. c. Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Spontaneous Resistance Mutant Selection

This experiment measures the likelihood of bacteria developing resistance to an antibiotic.

Objective: To determine the frequency of resistance (FoR) and identify the genetic basis of resistance.

Methodology: [6][9][18]

  • Inoculum Preparation: Grow a large bacterial culture (e.g., 10⁹ - 10¹⁰ CFU) to the stationary phase.

  • Plating: Plate the entire culture onto Mueller-Hinton Agar plates containing the LpxC inhibitor at a concentration that is a multiple of the MIC (e.g., 4x, 8x, or 16x MIC).

  • Enumeration: a. Simultaneously, perform serial dilutions of the original culture and plate on antibiotic-free agar to determine the total viable cell count (total CFU). b. Incubate all plates for 24-48 hours.

  • Data Analysis: a. Count the number of colonies that grow on the antibiotic-containing plates. b. The Frequency of Resistance (FoR) is calculated as the number of resistant colonies divided by the total viable cell count. For example, an FoR of 10⁻⁹ means one resistant mutant is expected to arise per billion cells.[9]

  • Mutant Characterization: Isolate resistant colonies, confirm their elevated MIC, and perform whole-genome sequencing to identify the mutations responsible for resistance (e.g., in lpxC, fabZ, or efflux regulators).[9][31]

Conclusion and Future Outlook

LpxC remains a highly validated and compelling target for the discovery of novel antibiotics against multidrug-resistant Gram-negative bacteria. Its essential role in the conserved Lipid A pathway and its absence in humans provide a clear therapeutic window. While early clinical efforts have been hampered by compound-specific cardiovascular toxicity, the field has gained invaluable insights into the required safety and pharmacological properties of LpxC inhibitors.[7][20]

The development of next-generation compounds like LPC-233, which exhibit potent broad-spectrum activity and a clean preclinical safety profile, demonstrates that these toxicity challenges can be overcome through rational drug design.[7] Future research will focus on expanding the chemical diversity of LpxC inhibitors beyond hydroxamates, further optimizing pharmacokinetic and safety profiles, and developing strategies to mitigate the emergence of resistance. The continued pursuit of LpxC inhibitors is a critical component of the global strategy to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols: Chir-090 In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir-090 is a potent, slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3][4] Lipid A is a critical component of the outer membrane lipopolysaccharide (LPS), and its inhibition leads to bacterial death.[2][5] This makes LpxC a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[6][7] this compound has demonstrated significant in vitro activity against a range of clinically relevant Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[1][3][4][8]

These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-negative bacteria to this compound, focusing on the standardized broth microdilution method for Minimum Inhibitory Concentration (MIC) determination. Additionally, it summarizes key quantitative data on the inhibitory activity of this compound and illustrates the relevant biological pathway and experimental workflow.

Signaling Pathway of LpxC Inhibition by this compound

The biosynthesis of lipid A is a multi-step enzymatic pathway essential for the formation of the outer membrane in Gram-negative bacteria. This compound exerts its antibacterial effect by targeting and inhibiting LpxC, the enzyme responsible for the second committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. By blocking this step, this compound prevents the formation of lipid A, leading to disruption of the outer membrane and subsequent bacterial cell death.

Lipid_A_Pathway cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Disaccharide Intermediate Lipid_X->Disaccharide LpxH, LpxB Lipid_A Lipid A Disaccharide->Lipid_A LpxK, LpxL, LpxM LPS Lipopolysaccharide (LPS) Lipid_A->LPS KdtA, etc. Chir_090 This compound Chir_090->Inhibition

Caption: Inhibition of the Lipid A biosynthesis pathway by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activity of this compound against E. coli and P. aeruginosa.

Table 1: LpxC Inhibition Constants for this compound

OrganismInhibition Constant (Ki)Additional ParametersReference
Escherichia coli4.0 nMKi* = 0.5 nM, k5 = 1.9 min-1, k6 = 0.18 min-1 (slow, tight-binding)[1]
Aquifex aeolicus-Slow, tight-binding inhibitor[1]
Rhizobium leguminosarum340 nMWeak, competitive inhibitor[4]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismStrainMIC (µg/mL)Reference
Escherichia coliW31100.25[1]
Escherichia coliΔacrAB, ΔtolC0.02 µM (~0.0087 µg/mL)[9]
Pseudomonas aeruginosaPAO10.5[10]
Pseudomonas aeruginosaPAO1 (colistin-resistant)0.25[10]
Pseudomonas aeruginosaSCV-1 (clinical isolate)0.0625[10]
Pseudomonas aeruginosaSCV-2 (clinical isolate)0.0625[10]
Pseudomonas aeruginosaK27321[11]
Pseudomonas aeruginosaK2733 (efflux defective)0.0156[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[10][12]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (37°C)

  • Pipettes and sterile tips

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading cluster_controls Controls start Start: Bacterial Culture inoculum_prep Prepare Inoculum (0.5 McFarland) start->inoculum_prep inoculum_dilution Dilute Inoculum inoculum_prep->inoculum_dilution add_inoculum Add Diluted Inoculum to each well inoculum_dilution->add_inoculum serial_dilution Serial Dilution of this compound in 96-well plate serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation read_results Visually Inspect for Growth (Determine MIC) incubation->read_results growth_control Growth Control (No this compound) read_results->growth_control sterility_control Sterility Control (No Bacteria) read_results->sterility_control

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final concentration range should be selected based on the expected MIC of the test organism. A common range to start with is 0.03 to 64 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Growth Control: Include wells containing only the bacterial inoculum in CAMHB without any this compound to ensure the viability of the bacteria.

    • Sterility Control: Include wells containing only CAMHB to check for contamination.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Considerations and Troubleshooting

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound does not affect bacterial growth. A solvent control should be included.

  • Efflux Pumps: Be aware that some Gram-negative bacteria, such as P. aeruginosa, can upregulate efflux pumps which may lead to increased MIC values.[12][13] Testing in efflux pump-deficient strains can help to elucidate the intrinsic activity of the compound.

  • Slow, Tight-Binding Inhibition: this compound is a slow, tight-binding inhibitor, which means that the onset of inhibition may be time-dependent.[1] Standard overnight incubation is generally sufficient for MIC determination, but for enzymatic assays, pre-incubation of the enzyme with the inhibitor may be necessary.

  • Media: Cation-adjusted Mueller-Hinton Broth is the standard medium for susceptibility testing of most non-fastidious Gram-negative bacteria.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers working with the LpxC inhibitor this compound. Adherence to standardized methodologies, such as those outlined by the CLSI, is crucial for obtaining reproducible and comparable in vitro susceptibility data. Understanding the mechanism of action of this compound and potential resistance mechanisms will further aid in the interpretation of experimental results and the development of this promising class of antibiotics.

References

Application Notes and Protocols: Synergistic Action of CHIR-090 and Colistin Against Pseudomonas aeruginosa Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its propensity to form biofilms.[1][2] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection from host immune responses and antimicrobial agents, contributing to persistent and chronic infections.[2] Colistin, a polymyxin antibiotic, is often used as a last-resort treatment for infections caused by multidrug-resistant P. aeruginosa.[3][4] However, the emergence of colistin resistance and its reduced efficacy against biofilms necessitate novel therapeutic strategies.[5][6]

CHIR-090 is a potent inhibitor of LpxC, a key enzyme in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.[7][8] This document outlines the synergistic activity of this compound and colistin against P. aeruginosa biofilms, providing quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism and experimental workflows. The combination of these two agents presents a promising strategy to overcome colistin resistance and effectively eradicate P. aeruginosa biofilms.[7][9][10]

Data Presentation

The following tables summarize the quantitative data on the antimicrobial activity of this compound and colistin, both individually and in combination, against various Pseudomonas aeruginosa strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Colistin and this compound [9][10]

P. aeruginosa StrainColistin MIC (µg/ml)This compound MIC (µg/ml)
PAO110.125
SCV-1640.0625
SCV-2160.5
PAO1-TJH640.25

Table 2: Minimum Biofilm Eradication Concentrations (MBECs) of Colistin and this compound against 24-hour static biofilms [9][10]

P. aeruginosa StrainColistin MBEC (µg/ml)This compound MBEC (µg/ml)
PAO1256>128
SCV-12568
SCV-225632
PAO1-TJH512128

Table 3: Synergistic Activity of Colistin and this compound against P. aeruginosa Biofilms (Checkerboard Assay) [9]

P. aeruginosa StrainFractional Inhibitory Concentration (FIC) Index (ΣFIC)Interpretation
PAO10.25Synergy
SCV-10.13Synergy
SCV-20.34Synergy
PAO1-TJH0.28Synergy

Note: Synergy is defined as a ΣFIC of ≤ 0.5.

Proposed Mechanism of Synergy

The synergistic effect of colistin and this compound is hypothesized to stem from a "self-promoted uptake" mechanism.[7][9] Colistin, a cationic polypeptide, interacts with and disrupts the outer membrane of P. aeruginosa, thereby increasing its permeability.[11] This disruption facilitates the entry of this compound into the bacterial cell, allowing it to reach its target, the LpxC enzyme in the cytoplasm.[7] By inhibiting LpxC, this compound blocks the synthesis of lipid A, a crucial component of the outer membrane, leading to further membrane destabilization and cell death.[8]

Synergy_Mechanism cluster_membrane Pseudomonas aeruginosa Outer Membrane Outer_Membrane Outer Leaflet (LPS) Inner Leaflet Membrane_Damage Membrane Disruption Outer_Membrane:f0->Membrane_Damage Colistin Colistin Colistin->Outer_Membrane:f0 Binds to LPS, disrupts membrane CHIR_090_out This compound CHIR_090_in This compound CHIR_090_out->CHIR_090_in Facilitated uptake LpxC LpxC Enzyme CHIR_090_in->LpxC Inhibits Lipid_A_Synth Lipid A Biosynthesis LpxC->Lipid_A_Synth Blocks Lipid_A_Synth->Outer_Membrane:f0 Prevents LPS regeneration Cell_Death Synergistic Cell Death Lipid_A_Synth->Cell_Death Membrane_Damage->CHIR_090_out Increases permeability Membrane_Damage->Cell_Death

Proposed synergistic mechanism of colistin and this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the synergy between this compound and colistin against P. aeruginosa biofilms.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of each antimicrobial agent against planktonic P. aeruginosa.

Materials:

  • P. aeruginosa strains (e.g., PAO1, colistin-resistant clinical isolates)

  • Mueller-Hinton Broth (MHB)

  • Colistin sulfate (stock solution prepared in water)

  • This compound (stock solution prepared in dimethyl sulfoxide - DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare an overnight culture of the P. aeruginosa strain in MHB at 37°C.

  • Dilute the overnight culture to achieve a starting inoculum of approximately 10^6 CFU/ml.

  • Prepare serial two-fold dilutions of colistin and this compound in MHB in the 96-well plates. The concentration ranges should span the expected MIC values (e.g., 0-64 µg/ml for colistin and 0-16 µg/ml for this compound).[9]

  • Inoculate each well (except for sterility controls) with the bacterial suspension.

  • Include a growth control well (bacteria in MHB without antibiotics) and a sterility control well (MHB only).

  • Incubate the plates at 37°C for 18 hours.[9]

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Biofilm Formation and Eradication Assay (MBEC Determination)

This protocol is for forming static biofilms and determining the minimum biofilm eradication concentration (MBEC).

Materials:

  • P. aeruginosa strains

  • MHB

  • Colistin and this compound

  • 96-well microtiter plates

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of P. aeruginosa in MHB.

    • Dilute the culture to ~10^6 CFU/ml in fresh MHB.

    • Add 100 µl of the diluted culture to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[9]

  • Biofilm Treatment:

    • After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

    • Prepare serial dilutions of colistin and this compound in fresh MHB and add 100 µl to the wells containing the established biofilms.

    • Incubate the plate for another 24 hours at 37°C.

  • MBEC Determination:

    • After treatment, remove the antibiotic-containing medium and wash the wells with PBS.

    • The MBEC is determined by aspirating the contents of the wells, scraping the biofilm, and plating on agar to determine the lowest concentration that results in no viable cells.

    • Alternatively, for quantification of remaining biofilm, proceed with Crystal Violet staining.

  • Crystal Violet Staining (for biofilm quantification):

    • Add 125 µl of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the wells three times with sterile water.

    • Add 200 µl of 95% ethanol to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a plate reader.

Checkerboard Synergy Assay for Biofilms

This protocol is used to assess the synergistic effect of combining colistin and this compound against P. aeruginosa biofilms.

Materials:

  • Pre-formed P. aeruginosa biofilms in a 96-well plate (as described in Protocol 2)

  • Colistin and this compound stock solutions

Procedure:

  • Establish 24-hour P. aeruginosa biofilms in a 96-well plate as described previously.

  • Prepare a checkerboard dilution scheme. In each well, a unique combination of colistin and this compound concentrations is created. Typically, serial two-fold dilutions of colistin are made along the x-axis of the plate, and serial two-fold dilutions of this compound are made along the y-axis.

  • After washing the pre-formed biofilms, add the different combinations of colistin and this compound in fresh MHB to the wells.

  • Incubate the plate at 37°C for 24 hours.

  • Following incubation, assess biofilm viability or quantify the remaining biofilm using methods such as colony-forming unit (CFU) counting or Crystal Violet staining.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • ΣFIC = FIC of Drug A + FIC of Drug B

    • The results are interpreted as follows:

      • Synergy: ΣFIC ≤ 0.5

      • Additive: 0.5 < ΣFIC ≤ 4

      • Antagonism: ΣFIC > 4

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Strain P. aeruginosa Strain (e.g., PAO1, clinical isolates) Culture Overnight Culture in MHB (37°C) Strain->Culture Inoculum Standardized Inoculum (~10^6 CFU/ml) Culture->Inoculum MIC MIC Determination (Planktonic Cells) Inoculum->MIC Biofilm Biofilm Formation (24h at 37°C) Inoculum->Biofilm MIC_Read Read MIC values MIC->MIC_Read Checkerboard Checkerboard Synergy Assay on Biofilms Biofilm->Checkerboard MBEC_Read Determine MBEC Checkerboard->MBEC_Read FIC_Calc Calculate FIC Index Checkerboard->FIC_Calc Interpretation Interpret Synergy (Synergy, Additive, Antagonism) FIC_Calc->Interpretation

References

Preparing CHIR-090 Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of CHIR-090 stock solutions for use in research settings. This compound is a potent, slow, tight-binding inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical Properties and Solubility

This compound is a synthetic, N-aroyl-L-threonine hydroxamic acid derivative.[4] Understanding its chemical properties is essential for proper handling and storage.

PropertyValueSource
Molecular Formula C₂₄H₂₇N₃O₅[2][5]
Molecular Weight 437.49 g/mol [5]
CAS Number 728865-23-4[1][5]
Appearance Crystalline solid[6]

The solubility of this compound is a critical factor in the preparation of stock solutions. It is readily soluble in dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions and ethanol.[1][7]

SolventSolubilityNotesSource
DMSO ≥ 21.85 mg/mLSonication or warming to 37°C may be required to achieve higher concentrations. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][7][8]
DMF 2 mg/mL[6]
Water Insoluble (< 0.1 mg/mL)[1][5]
Ethanol Insoluble[7]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.

  • Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.375 mg of this compound (Molecular Weight = 437.49 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed 4.375 mg, you would add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1][5] Alternatively, the tube can be gently warmed to 37°C for a few minutes.[7]

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1] Store the aliquots at -20°C or -80°C.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

Storage ConditionDurationSource
-20°C in solvent Up to 1 year[1][8]
-80°C in solvent Up to 2 years[1]

Note: It is recommended to use the stock solution as soon as possible after preparation. Long-term storage of solutions is not advised.[7]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound targets the LpxC enzyme, which catalyzes the second committed step in the biosynthesis of lipid A, the lipid anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[3][9] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.

CHIR090_Mechanism UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC (Deacetylase) UDP_3_O_acyl_GlcNAc->LpxC LpxA->UDP_3_O_acyl_GlcNAc Acyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN + Acetate Lipid_A_Biosynthesis Further steps in Lipid A Biosynthesis UDP_3_O_acyl_GlcN->Lipid_A_Biosynthesis LpxC->UDP_3_O_acyl_GlcN LPS Lipopolysaccharide (LPS) Lipid_A_Biosynthesis->LPS Outer_Membrane Bacterial Outer Membrane Integrity LPS->Outer_Membrane CHIR090 This compound CHIR090->LpxC Inhibition

Caption: Mechanism of this compound action on the Lipid A biosynthetic pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility sonicate 4. Sonicate / Warm to 37°C check_solubility->sonicate No aliquot 5. Aliquot into Single-Use Tubes check_solubility->aliquot Yes sonicate->check_solubility store 6. Store at -20°C or -80°C aliquot->store end End store->end Solvent_Selection start Start: Need to dissolve this compound question Is an organic solvent acceptable for the experiment? start->question dmso Use DMSO question->dmso Yes water Insoluble in aqueous solutions. Consider alternative formulation or experimental design. question->water No

References

In Vivo Efficacy of CHIR-090: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo efficacy data for CHIR-090, a potent inhibitor of the bacterial enzyme LpxC. The protocols and data presented are intended to guide researchers in the design and execution of preclinical studies evaluating this compound's therapeutic potential against Gram-negative pathogens.

Introduction

This compound is a slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] By targeting this essential pathway, this compound demonstrates potent bactericidal activity against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli.[1][2] While extensive in vitro characterization of this compound has been performed, publicly available in vivo efficacy data is currently limited to a murine biofilm implant model of P. aeruginosa infection.

Mechanism of Action: LpxC Inhibition

This compound exerts its antibacterial effect by inhibiting LpxC, which catalyzes the first committed step in the lipid A biosynthetic pathway. This inhibition disrupts the formation of the outer membrane of Gram-negative bacteria, leading to loss of membrane integrity and ultimately cell death.

LpxC_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC (Deacetylase) UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcN CHIR_090 This compound CHIR_090->Inhibition Inhibition->LpxC LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_A_Biosynthesis Downstream Lipid A Biosynthesis LpxD->Lipid_A_Biosynthesis Outer_Membrane Gram-Negative Outer Membrane Integrity Lipid_A_Biosynthesis->Outer_Membrane

Caption: Inhibition of the LpxC enzyme by this compound blocks the lipid A biosynthetic pathway.

In Vivo Efficacy in a Murine Biofilm Implant Model

A key study investigated the in vivo efficacy of this compound, both as a monotherapy and in combination with colistin, in a mouse model of P. aeruginosa biofilm infection.[3] This model is crucial for evaluating antibacterial agents against persistent, biofilm-associated infections.

Quantitative Data Summary

The following table summarizes the quantitative results from the murine biofilm implant model, demonstrating the reduction in bacterial burden in both the implant and the spleen following treatment with this compound.

Treatment GroupDosing RegimenMean Log10 CFU/Implant (± SD)Log10 Reduction vs. Control (Implant)Mean Log10 CFU/Spleen (± SD)Log10 Reduction vs. Control (Spleen)
Control (DMSO) -7.8 (± 0.3)-7.5 (± 0.4)-
This compound 10 mg/kg, IP, BID5.8 (± 0.5)~2.05.5 (± 0.6)~2.0
Colistin 5 mg/kg, IP, BID4.8 (± 0.4)~3.04.5 (± 0.5)~3.0
This compound + Colistin 10 mg/kg + 5 mg/kg, IP, BID3.8 (± 0.6)~4.03.5 (± 0.7)~4.0

Data extracted from a published study.[3] Values are approximate based on graphical representation in the source.

Experimental Protocol: Murine Biofilm Implant Infection Model

This protocol details the methodology for establishing a P. aeruginosa biofilm on an implant in mice to test the in vivo efficacy of this compound.[3]

1. Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 7 weeks

2. Bacterial Strain:

  • Pseudomonas aeruginosa PAO1

3. Implant Preparation and Inoculation:

  • Silicone implants are pre-colonized with P. aeruginosa PAO1 by incubation in a bacterial suspension.

  • Implants are washed to remove non-adherent bacteria.

4. Surgical Procedure:

  • Mice are anesthetized.

  • A subcutaneous pocket is created on the back of each mouse.

  • The pre-colonized implant is surgically placed into the subcutaneous pocket.

  • The incision is closed with sutures.

5. Dosing Regimen:

  • Treatment is initiated 24 hours post-implantation.

  • This compound Monotherapy: Administer 10 mg/kg of this compound intraperitoneally (IP) twice daily (BID).

  • Combination Therapy: Co-administer 10 mg/kg of this compound (IP, BID) and 5 mg/kg of colistin (IP, BID).

  • Control Group: Administer the vehicle (e.g., DMSO) on the same schedule.

  • Treatment Duration: 3 days.

6. Endpoint Analysis:

  • At the end of the treatment period, mice are euthanized.

  • The implants and spleens are aseptically harvested.

  • Tissues are homogenized.

  • Serial dilutions of the homogenates are plated on appropriate agar media.

  • Colony-forming units (CFU) are enumerated after incubation to determine the bacterial load.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Implant_Prep Silicone Implant Preparation Inoculation Implant Inoculation (Biofilm Formation) Implant_Prep->Inoculation Bacterial_Culture P. aeruginosa PAO1 Culture Bacterial_Culture->Inoculation Anesthesia Anesthetize BALB/c Mice Inoculation->Anesthesia Surgery Subcutaneous Implantation Anesthesia->Surgery Treatment Initiate Treatment (24h post-op) Surgery->Treatment Dosing Administer this compound (10 mg/kg, IP, BID) for 3 days Treatment->Dosing Euthanasia Euthanize Mice Dosing->Euthanasia Harvest Harvest Implant and Spleen Euthanasia->Harvest Homogenize Tissue Homogenization Harvest->Homogenize Plating Serial Dilution and Plating Homogenize->Plating CFU_Count CFU Enumeration Plating->CFU_Count

Caption: Workflow for the murine biofilm implant infection model to evaluate this compound efficacy.

Discussion and Future Directions

The available in vivo data demonstrates that this compound is active as a monotherapy in reducing the bacterial burden in a P. aeruginosa biofilm infection model.[3] Furthermore, the synergistic effect observed when this compound is combined with colistin highlights a promising avenue for combination therapy against difficult-to-treat biofilm infections.[3]

It is important to note the current scarcity of published in vivo efficacy studies for this compound in other standard infection models, such as sepsis, pneumonia, and urinary tract infections. Further research in these areas is warranted to fully elucidate the therapeutic potential of this compound. Additionally, pharmacokinetic and pharmacodynamic (PK/PD) studies in animal models are needed to optimize dosing regimens for various infection types.

Conclusion

This compound remains a promising lead compound for the development of novel antibiotics targeting Gram-negative pathogens. The detailed protocol and data from the murine biofilm implant model provide a solid foundation for further preclinical evaluation of this compound and other LpxC inhibitors. Future in vivo studies should aim to expand the scope of investigation to include a wider range of infection models and bacterial species to fully characterize the efficacy profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Chir-090 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding bacterial resistance to Chir-090, a potent inhibitor of the LpxC enzyme in Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the essential anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[4][5] By inhibiting LpxC, this compound blocks lipid A synthesis, which disrupts the integrity of the outer membrane and leads to bacterial cell death.[4][5] Its potency is high, with an inhibition constant (Ki) for E. coli LpxC of approximately 4.0 nM.[1][2][6]

Q2: My cultures of Pseudomonas aeruginosa are showing reduced susceptibility to this compound. What are the likely resistance mechanisms?

Reduced susceptibility to this compound in P. aeruginosa is multifactorial. Several mechanisms, often acting in concert, can be responsible. The most commonly observed are:

  • Upregulation of Efflux Pumps: this compound is a known substrate for several Resistance-Nodulation-Division (RND) family efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[7][8][9] Mutations in the regulatory genes of these pumps (e.g., mexR, nfxB, mexS) can lead to their overexpression and increased efflux of the inhibitor.[7][8][10]

  • Target Modification: Mutations within the lpxC gene itself can reduce the binding affinity of this compound. Specific mutations, such as those leading to amino acid substitutions like L18V and G208S, have been identified in resistant strains.[7][8][10]

  • Target Overexpression: Mutations in the upstream regulatory region, such as the ribosomal binding site of the lpxC gene, can lead to increased expression of the LpxC enzyme.[8][10] This increased concentration of the target can overcome the inhibitory effect of this compound.

  • Bypass or Compensatory Mutations: Mutations in genes related to fatty acid biosynthesis, such as fabG and fabF1, have been shown to confer resistance.[7][10] These mutations are thought to rebalance cellular homeostasis to compensate for the impaired lipid A pathway.[11]

Q3: How frequently does spontaneous resistance to this compound arise?

The frequency of spontaneous resistance can vary by species. In E. coli, the rate is reported to be very low (e.g., <10⁻⁹), and single-step high-level resistance is not commonly observed without prior chemical mutagenesis.[1][6][11] However, in pathogens like P. aeruginosa, resistance can be selected for in single-step experiments and can increase progressively through serial passaging.[4][7][10]

Troubleshooting Guides

Problem: I am observing a gradual or sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain.

This indicates the development of resistance. Follow this workflow to investigate the underlying mechanism:

G cluster_0 Initial Observation cluster_1 Primary Investigation cluster_2 Secondary Investigation (If Primary is Negative) cluster_3 Potential Mechanisms Obs Increased MIC of this compound Observed in Culture Seq Sequence lpxC Gene and Upstream Region Obs->Seq Efflux Perform Efflux Pump Inhibition Assay Obs->Efflux qRT qRT-PCR for lpxC & Efflux Pump Genes Seq->qRT No Mutation M1 Target Modification Seq->M1 Mutation Found Efflux->qRT No Change in MIC M2 Efflux Pump Upregulation Efflux->M2 MIC Decreases with Inhibitor WGS Whole Genome Sequencing (WGS) of Resistant Isolate M4 Compensatory Mutations (e.g., fabG) WGS->M4 Mutations in fabG, fabF1, etc. qRT->WGS No Change qRT->M2 Pump mRNA Increased M3 Target Overexpression qRT->M3 lpxC mRNA Increased

Caption: Troubleshooting workflow for investigating this compound resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound activity and resistance.

Table 1: In Vitro Activity of this compound Against LpxC from Various Species

Bacterial SpeciesLpxC Inhibition (Ki)Binding CharacteristicsReference
Escherichia coli4.0 nMSlow, tight-binding[1][2][6]
Aquifex aeolicusLow nMSlow, tight-binding[6]
Pseudomonas aeruginosaLow nMSlow, tight-binding[6]
Neisseria meningitidisLow nMSlow, tight-binding[6]
Helicobacter pyloriLow nMSlow, tight-binding[6]
Rhizobium leguminosarum340 nMWeak, competitive[1][6]

Table 2: Examples of Resistance Mechanisms and MIC Shifts in P. aeruginosa

Strain BackgroundMechanismMutation/ChangeFold-Change in MICReference
PAO1Efflux Pump DeletionΔmexB4-fold increase in susceptibility[7]
PAO1Efflux UpregulationmexR mutation8-fold decrease in susceptibility[9]
PAO1Efflux UpregulationnfxB mutation8-fold decrease in susceptibility[9]
mutS hypermutatorTarget ModificationlpxC (L18V)8-fold decrease in susceptibility[10]
mutS hypermutatorTarget ModificationlpxC (G208S)4-fold decrease in susceptibility[10]
Passage MutantCompensatoryfabF1 (T306A)4-fold decrease in susceptibility[10]

Experimental Protocols

1. Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method for determining the MIC of this compound.

G cluster_0 Preparation cluster_1 Incubation & Reading A Prepare 2-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) D Inoculate 96-well plate containing drug dilutions A->D B Adjust bacterial culture to 0.5 McFarland standard C Dilute bacterial suspension to achieve ~5x10^5 CFU/mL in each well B->C C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum: Grow bacteria to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Protocol: Selection of Spontaneous Resistant Mutants

This protocol is used to isolate mutants that have developed resistance to this compound.

Methodology:

  • Culture Growth: Grow a large volume of the bacterial strain in MHB to a high cell density (e.g., late-log or stationary phase, >10⁹ CFU/mL).

  • Plating: Plate a high density of cells (e.g., 100 µL of undiluted culture) onto Mueller-Hinton Agar (MHA) plates containing this compound at a concentration of 4x to 8x the wild-type MIC.[7]

  • Enumeration: Plate serial dilutions of the same culture onto non-selective MHA plates to determine the total number of viable cells (CFU) plated.

  • Incubation: Incubate plates at 37°C for 24-48 hours, or until colonies appear on the selective plates.

  • Calculate Frequency: The frequency of resistance is calculated by dividing the number of colonies on the drug-containing plates by the total number of CFUs plated.[7]

  • Isolation: Pick individual colonies from the selective plates and streak for isolation on new selective plates to confirm the resistant phenotype.

3. Protocol: Identification of lpxC Mutations

This protocol describes how to identify point mutations in the lpxC gene of resistant isolates.

Methodology:

  • Genomic DNA Extraction: Isolate genomic DNA from both the wild-type (susceptible) parent strain and the this compound resistant mutant.

  • PCR Amplification: Design primers that flank the entire coding sequence and the upstream promoter/ribosomal binding site region of the lpxC gene. Use these primers to amplify the lpxC locus from the extracted genomic DNA using PCR.

  • PCR Product Purification: Purify the resulting PCR product to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same amplification primers.

  • Sequence Analysis: Align the sequencing results from the resistant mutant with the sequence from the wild-type parent strain. Identify any nucleotide changes (substitutions, insertions, or deletions) that could account for the resistance phenotype.

References

Technical Support Center: Overcoming CHIR-090 Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering resistance to the LpxC inhibitor CHIR-090 in their Pseudomonas aeruginosa experiments. It provides troubleshooting advice, detailed experimental protocols, and frequently asked questions to help identify and overcome common resistance mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My P. aeruginosa strain, which was initially sensitive to this compound, is now showing resistance. What are the likely causes?

A1: Resistance to this compound in P. aeruginosa can emerge through several mechanisms. The most commonly observed are:

  • Target-Site Mutations: Amino acid substitutions in the LpxC enzyme, the direct target of this compound, can reduce the inhibitor's binding affinity.

  • Upregulation of Efflux Pumps: Increased expression of Resistance-Nodulation-Division (RND) family efflux pumps can actively remove this compound from the bacterial cell, lowering its intracellular concentration.

  • Target Overexpression: Mutations in the promoter or ribosomal binding site of the lpxC gene can lead to increased production of the LpxC enzyme, effectively titrating out the inhibitor.

  • Metabolic Pathway Alterations: Mutations in genes related to fatty acid biosynthesis, such as fabG, can also confer reduced susceptibility to this compound.

Q2: How can I determine the specific mechanism of resistance in my this compound-resistant P. aeruginosa strain?

A2: A systematic approach is recommended. A proposed workflow is to first check for efflux pump involvement, as this is a common mechanism. If efflux is not the cause, proceed to sequence the lpxC gene to check for target mutations.

Troubleshooting Workflow

G start Start: P. aeruginosa strain shows This compound resistance (Increased MIC) check_efflux Perform MIC assay with and without an Efflux Pump Inhibitor (EPI) (e.g., PAβN) start->check_efflux efflux_result Does the EPI significantly reduce the this compound MIC? check_efflux->efflux_result efflux_yes Conclusion: Efflux pump upregulation is a likely resistance mechanism. efflux_result->efflux_yes Yes efflux_no Proceed to Target Analysis efflux_result->efflux_no No sequence_lpxc Sequence the lpxC gene and its upstream region. efflux_no->sequence_lpxc sequence_result Is a mutation found in the lpxC coding sequence or regulatory region? sequence_lpxc->sequence_result mutation_yes Conclusion: Target-site mutation or overexpression is the likely resistance mechanism. sequence_result->mutation_yes Yes mutation_no Consider other mechanisms: - Mutations in fabG/fabF1 - Whole Genome Sequencing sequence_result->mutation_no No

Caption: Troubleshooting workflow for this compound resistance.

Q3: I suspect efflux pump upregulation. How can I confirm this and which pumps are involved?

A3: You can test for efflux pump involvement by performing a Minimum Inhibitory Concentration (MIC) assay with this compound in the presence and absence of an efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI strongly suggests that an efflux pump is contributing to resistance.[1] The primary RND efflux pumps in P. aeruginosa known to transport this compound are MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[2][3] Overexpression of these pumps is often due to mutations in their respective regulator genes (mexR, nfxB, and mexS).[2][4]

A4: If an EPI does not restore sensitivity to this compound, the next step is to investigate the possibility of a target-site mutation. This involves sequencing the lpxC gene from your resistant strain and comparing it to the wild-type sequence. Known mutations conferring resistance in P. aeruginosa include L18V, G208S, and A214V.[2][4]

Q5: Can resistance to this compound be overcome by combining it with other antibiotics?

A5: Yes, synergistic effects have been observed. For example, combining this compound with colistin has been shown to be effective against P. aeruginosa biofilms and can prevent the formation of colistin-tolerant subpopulations.[3] This is a promising strategy, particularly for complex infections. It is hypothesized that colistin disrupts the outer membrane, facilitating the entry of this compound. A checkerboard assay is the standard method to test for such synergistic interactions.

Data on this compound Resistance

The following tables summarize quantitative data on the effects of different resistance mechanisms on this compound susceptibility in P. aeruginosa.

Table 1: Impact of Efflux Pump Upregulation on this compound MIC

Strain BackgroundRelevant GenotypeThis compound MIC (µg/mL)Fold Increase in Resistance
Wild-Type (PAO1)-0.5 - 1-
MexAB-OprM UpregulationmexR mutation44-8
MexCD-OprJ UpregulationnfxB mutation44-8

Data compiled from multiple sources indicating common resistance levels.[2][4]

Table 2: Impact of lpxC Mutations on this compound MIC

Strain BackgroundlpxC MutationThis compound MIC (µg/mL)Fold Increase in Resistance
Wild-Type (PAO1)Wild-Type1-
Hypermutator strainL18V44
Engineered MutantG208S44

Data represents typical MIC shifts observed due to specific target alterations.[2][4]

Key Signaling Pathways and Mechanisms

This compound Mechanism of Action

G UDP_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC Enzyme (Deacetylase) UDP_GlcNAc->LpxC UDP_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_GlcN LipidA Lipid A Biosynthesis UDP_GlcN->LipidA OM Outer Membrane Integrity LipidA->OM CHIR090 This compound CHIR090->LpxC Inhibition

Caption: this compound inhibits the LpxC enzyme.

Mechanisms of this compound Resistance in P. aeruginosa

G cluster_cell P. aeruginosa Cell CHIR090_in This compound (intracellular) LpxC LpxC Enzyme CHIR090_in->LpxC Inhibition LpxC_mut Mutated LpxC CHIR090_in->LpxC_mut Reduced Inhibition LpxC_over Overexpressed LpxC CHIR090_in->LpxC_over Ineffective Inhibition Efflux Efflux Pump (e.g., MexAB-OprM) CHIR090_in->Efflux CHIR090_out This compound (extracellular) CHIR090_out->CHIR090_in Influx Efflux->CHIR090_out Efflux

Caption: Key resistance mechanisms against this compound.

Experimental Protocols

Protocol 1: Sequencing of the lpxC Gene

This protocol details the steps to identify mutations in the lpxC gene of a this compound-resistant P. aeruginosa strain.

1. Genomic DNA (gDNA) Extraction:

  • Objective: To isolate high-quality gDNA from a resistant colony to serve as a template for PCR.

  • Method:

    • Inoculate a single colony of the resistant P. aeruginosa strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • Pellet the cells from 1.5 mL of the overnight culture by centrifugation at 12,000 x g for 5 minutes.

    • Extract gDNA using a commercial bacterial genomic DNA extraction kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions for Gram-negative bacteria.[2] Alternatively, a simple boiling method can be used: resuspend the pellet in 200 µL of molecular grade water, boil for 10 minutes, centrifuge at 12,000 x g for 5 minutes, and use the supernatant as the PCR template.[2]

    • Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

2. PCR Amplification of the lpxC gene:

  • Objective: To amplify the entire coding sequence of the lpxC gene.

  • Primers: The following primers have been successfully used to amplify the lpxC gene from P. aeruginosa:[1]

    • Forward Primer: 5'-GGGAATTCCATATGATGATCAAACAACGCACCTTGAAGAACAT-3'

    • Reverse Primer: 5'-CCGGAATTCCTACACTGCCGCCGCCGGGCGCATATAG-3'

  • PCR Reaction Mixture (50 µL):

    • 10x PCR Buffer: 5 µL

    • dNTPs (10 mM each): 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • High-fidelity DNA Polymerase (e.g., Pwo): 0.5 µL

    • gDNA template (10-50 ng): 1 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling Conditions: [1]

    • Initial Denaturation: 94°C for 2 minutes

    • 30 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

  • Verification: Run 5 µL of the PCR product on a 1% agarose gel to confirm a single band of the expected size (~912 bp).

3. PCR Product Purification and Sanger Sequencing:

  • Objective: To clean the PCR product and determine its nucleotide sequence.

  • Method:

    • Purify the remaining PCR product using a PCR purification kit (e.g., QIAquick PCR Purification Kit) to remove primers and dNTPs.[1]

    • Send the purified PCR product and the amplification primers (both forward and reverse in separate tubes) to a commercial Sanger sequencing facility.

    • The facility will perform cycle sequencing and capillary electrophoresis, returning sequence data files (e.g., .ab1 files).

4. Sequence Analysis:

  • Objective: To compare the obtained sequence to a wild-type reference and identify any mutations.

  • Method:

    • Open the sequence files using a sequence analysis software (e.g., SnapGene, FinchTV).

    • Align the forward and reverse sequences to obtain a consensus sequence for your resistant strain's lpxC gene.

    • Retrieve the wild-type lpxC gene sequence for your P. aeruginosa strain (e.g., PAO1) from a database like the NCBI GenBank.

    • Align your consensus sequence with the wild-type reference sequence. Any differences (substitutions, insertions, deletions) will indicate a mutation. Translate the nucleotide sequence to an amino acid sequence to determine if any mutations result in an amino acid change.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to determine if this compound acts synergistically with another antimicrobial agent.

1. Preparation:

  • Determine the MIC of this compound and the second antibiotic individually for your P. aeruginosa strain.

  • Prepare stock solutions of both agents at a concentration at least 16-32 times their respective MICs.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

2. Assay Setup:

  • In a 96-well plate, serially dilute Antibiotic A (e.g., Colistin) horizontally and this compound vertically in Mueller-Hinton Broth (MHB). This creates a matrix of varying concentrations of both drugs.

  • The final volume in each well should be 100 µL after adding the bacterial inoculum. Include wells with each drug alone, as well as a growth control well (no drugs).

  • Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial suspension.

3. Incubation and Analysis:

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plate for turbidity to determine the MIC of each drug in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:

    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of this compound in combination / MIC of this compound alone)

  • Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Indifference (or additive effect)

    • 4.0: Antagonism

Protocol 3: MIC Assay with an Efflux Pump Inhibitor (EPI)

This protocol helps determine if efflux is contributing to this compound resistance.

1. Preparation:

  • Prepare a stock solution of the EPI, Phenylalanine-Arginine β-Naphthylamide (PAβN), in a suitable solvent (e.g., DMSO). The final concentration of PAβN used in the assay is typically fixed at a sub-inhibitory level, often around 20-50 µg/mL.[1] It is crucial to first determine the MIC of PAβN alone to ensure the concentration used is not inhibitory to bacterial growth.

  • Prepare a 96-well microtiter plate with serial dilutions of this compound in MHB. Prepare a second identical plate that also contains the fixed, sub-inhibitory concentration of PAβN in every well.

2. Inoculation and Incubation:

  • Prepare a bacterial inoculum of the resistant strain as described in the checkerboard assay protocol (final concentration of 5 x 10^5 CFU/mL).

  • Inoculate both plates (with and without PAβN) with the bacterial suspension.

  • Incubate at 37°C for 18-24 hours.

3. Analysis:

  • Determine the MIC of this compound in the absence and presence of PAβN.

  • A four-fold or greater reduction in the this compound MIC in the presence of PAβN is a strong indicator of efflux-mediated resistance.

References

CHIR-090 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with CHIR-090 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and slow, tight-binding inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3][4] LpxC is an essential zinc-dependent deacetylase that catalyzes the first committed step in the lipid A biosynthetic pathway in most Gram-negative bacteria.[2][5][6] Lipid A serves as the hydrophobic anchor for lipopolysaccharide (LPS) in the outer membrane.[2] By inhibiting LpxC, this compound disrupts the synthesis of LPS, leading to compromised outer membrane integrity and potent antibiotic activity against a range of Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa.[2][4][5][7]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Its solubility is highly dependent on the solvent used. It is generally considered insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[1][5]

Q3: I've prepared a this compound stock in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening?

This is a common issue known as precipitation upon dilution. It occurs because this compound is poorly soluble in aqueous environments.[1][5] When the DMSO stock solution is added to your buffer, the final concentration of DMSO may not be high enough to keep the compound fully dissolved. The compound's low aqueous solubility is a primary factor affecting its use in biological assays, potentially leading to variable data and underestimated activity.[8][9] It is recommended to mix the DMSO stock directly into the final assay medium, as proteins and other components can help maintain solubility.[8]

Q4: What is the recommended procedure for preparing a this compound stock solution?

The recommended solvent for preparing a this compound stock solution is high-quality, anhydrous DMSO.[1][5] To ensure complete dissolution, especially at higher concentrations, gentle warming and sonication can be employed. Using newly opened DMSO is advised, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]

Q5: How can I improve the solubility of this compound in my final assay buffer?

Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound in your final experimental setup:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility without causing cellular toxicity.

  • Direct Dilution: Avoid intermediate dilution steps in aqueous buffers. Add the DMSO stock directly to the final assay medium, which often contains proteins or lipids that can help solubilize the compound.[8]

  • Sonication: Briefly sonicate the final solution in an ultrasonic bath to help dissolve any microscopic precipitates.[5]

  • Gentle Warming: Warming the solution to 37°C for a short period (e.g., 10 minutes) can aid dissolution.[5]

  • Use of Excipients: In some cases, non-toxic excipients like cyclodextrins can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.[8]

Q6: What are the visual indicators of this compound precipitation in my experiment?

Precipitation may not always be visible to the naked eye. Signs of poor solubility can range from a cloudy or hazy appearance in the buffer to the formation of a visible pellet after centrifugation. Even if the solution appears clear, micro-precipitates can exist, which can lead to inconsistent and inaccurate experimental results.[8]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilityNotesCitations
DMSO >21.9 mg/mL-[5]
≥21.85 mg/mL-[5]
5 mg/mLRequires sonication. Use of new, anhydrous DMSO is highly recommended.[1]
Ethanol Insoluble-[5]
Water Insoluble (< 0.1 mg/mL)-[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (M.Wt: 437.49 g/mol )[5]

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Ultrasonic water bath

Procedure:

  • Weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • As an alternative or additional step, warm the tube at 37°C for 10 minutes.[5]

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8]

  • Store the stock solution at -20°C for long-term storage, where it can be stable for several months.[5]

Protocol 2: General Method for Diluting this compound into Aqueous Buffer

Objective: To minimize precipitation when introducing this compound into an aqueous experimental buffer.

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of your this compound DMSO stock solution needed. Aim to keep the final DMSO concentration in your assay as low as possible while maintaining compound solubility.

  • Warm your experimental buffer and your this compound stock solution to the experimental temperature (e.g., 37°C).

  • While vortexing or stirring the experimental buffer, add the calculated volume of the this compound DMSO stock directly to the buffer. Crucially, do not add the buffer to the DMSO stock. This direct addition to the full volume of the assay medium helps prevent the compound from precipitating out of solution.[8]

  • Continue to mix the final solution for a few minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation before proceeding with your experiment.

Visualizations

G Troubleshooting this compound Solubility Issues start Start: this compound precipitates in aqueous buffer check_stock Is the stock solution (in DMSO) clear? start->check_stock reprepare_stock Action: Re-prepare stock. Use fresh, anhydrous DMSO. Warm (37°C) and/or sonicate. check_stock->reprepare_stock No check_dilution How was the final solution prepared? check_stock->check_dilution Yes reprepare_stock->check_stock direct_dilution Best Practice: Add DMSO stock directly to full volume of final buffer while vortexing. check_dilution->direct_dilution Directly indirect_dilution Problematic: Added buffer to stock or made intermediate aqueous dilution. check_dilution->indirect_dilution Indirectly optimize_dmso Is final DMSO concentration sufficiently high? direct_dilution->optimize_dmso indirect_dilution->direct_dilution increase_dmso Action: Increase final DMSO %. (Balance with cell toxicity) optimize_dmso->increase_dmso No consider_excipients Still issues? Consider using solubility enhancers (e.g., cyclodextrins). optimize_dmso->consider_excipients Yes, but still precipitates success Success: this compound is soluble. optimize_dmso->success Yes, and it's soluble increase_dmso->success consider_excipients->success

Caption: A workflow for troubleshooting this compound solubility problems.

LpxC_Pathway This compound Mechanism of Action cluster_pathway Lipid A Biosynthesis Pathway UDP_GlcNAc UDP-3-O-acyl-GlcNAc LpxC LpxC Enzyme (Deacetylase) UDP_GlcNAc->LpxC Product UDP-3-O-acyl-GlcN LpxC->Product Further_Steps ...Multiple Steps... Product->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS OM Outer Membrane Integrity LPS->OM CHIR090 This compound CHIR090->Inhibition Inhibition->LpxC Inhibition

Caption: this compound inhibits the LpxC enzyme in the Lipid A pathway.

References

CHIR-090 In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of CHIR-090 in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, slow, tight-binding inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2][3][4] LpxC catalyzes the committed and irreversible step in the biosynthesis of Lipid A, which is the essential anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][5][6][7] By inhibiting LpxC, this compound blocks the synthesis of LPS, leading to bacterial cell death.[1] This targeted mechanism makes it a promising antibiotic against various Gram-negative pathogens.[8]

Q2: How should this compound be formulated for in vivo administration?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water.[4] For in vivo experiments, a co-solvent formulation is necessary. While specific requirements may vary based on the animal model and administration route, a common approach involves initially dissolving this compound in DMSO and then further diluting it with other vehicles such as PEG300, Tween 80, or saline to achieve the desired concentration and improve tolerability.[3][9] It is crucial to keep the final concentration of DMSO low to minimize potential toxicity in the animal model.[3]

Q3: What is a recommended starting dosage for this compound in a mouse infection model?

A3: The optimal dosage will depend on the specific animal model, the bacterial strain, and the infection type. However, published studies provide a valuable starting point. For instance, in a mouse model of a Pseudomonas aeruginosa biofilm infection, a single dose of 4 µg/ml this compound was injected directly at the site of a subcutaneous implant.[5][6] This local administration resulted in a significant reduction in bacterial load.[6] For systemic infections, dosage and route of administration (e.g., intravenous, intraperitoneal) would need to be empirically determined.

Q4: Against which bacterial species is this compound most effective?

A4: this compound has demonstrated excellent antibiotic activity against key Gram-negative pathogens, most notably Pseudomonas aeruginosa and Escherichia coli, with efficacy comparable to commercial antibiotics like ciprofloxacin.[7][10][11][12] It also shows potent, low-nanomolar inhibition of LpxC orthologs from other pathogens, including Neisseria meningitidis and Helicobacter pylori.[1][4][8] However, its effectiveness is species-specific; for example, it is a relatively weak inhibitor of LpxC from Rhizobium leguminosarum, a bacterium that is naturally resistant to the compound.[1][8][12]

Q5: How can bacterial resistance to this compound emerge?

A5: As with many antibiotics, bacteria can develop resistance to this compound. In P. aeruginosa, resistance mechanisms include the upregulation of efflux pumps (e.g., MexAB-OprM, MexCD-OprJ, and MexEF-OprN), which actively transport the inhibitor out of the cell.[2][10] Mutations in the repressor genes that control these pumps, such as mexR and nfxB, have been observed in resistant strains.[10] Additionally, mutations in the lpxC gene itself or overexpression of the LpxC enzyme can reduce the drug's susceptibility.[10]

Data Summary Tables

Table 1: In Vitro Potency of this compound Against Various P. aeruginosa Strains

Bacterial StrainColistin SusceptibilityThis compound MIC (µg/ml)Reference
PAO1Susceptible0.5[5]
PAO1-TJH (Colistin-Resistant Derivative)Resistant0.25[5]
SCV-1 (Clinical Isolate)Reduced Susceptibility0.0625[5]
SCV-2 (Clinical Isolate)Reduced Susceptibility0.0625[5]

Table 2: Example In Vivo Dosage and Efficacy in a Mouse Biofilm Model

Treatment GroupDosage/ConcentrationAdministrationOutcome (CFU Reduction)Reference
This compound Monotherapy4 µg/mlSingle local injection~2-log₁₀[6]
Colistin Monotherapy10 µg/mlSingle local injection~3-log₁₀[6]
This compound + Colistin Combination4 µg/ml + 10 µg/mlSingle local injectionUp to 4-log₁₀[6]

Visualized Pathways and Workflows

Chir090_Mechanism_of_Action cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_Acyl_GlcNAc UDP-3-O-(R-3-OH-Myristoyl)-GlcNAc LpxC LpxC UDP_3_Acyl_GlcNAc->LpxC LpxA->UDP_3_Acyl_GlcNAc Acylation Deacetylated_Product UDP-3-O-(R-3-OH-Myristoyl)-GlcN LpxC->Deacetylated_Product Deacetylation (Committed Step) Further_Steps Further Enzymatic Steps Deacetylated_Product->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Gram-Negative Outer Membrane Integrity LPS->Outer_Membrane Incorporation into Outer Membrane CHIR090 This compound Inhibition CHIR090->Inhibition Inhibition->LpxC Inhibition->Outer_Membrane Disruption

Caption: this compound inhibits the LpxC enzyme, blocking the committed step of Lipid A biosynthesis.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Formulate 1. Formulate this compound (e.g., in DMSO/PEG300/Saline) Prepare_Inoculum 2. Prepare Bacterial Inoculum (e.g., P. aeruginosa) Animal_Model 3. Prepare Animal Model (e.g., Mouse Implant Model) Induce_Infection 4. Induce Infection (e.g., Coat implant with biofilm) Animal_Model->Induce_Infection Administer_Drug 5. Administer Treatment (this compound, Vehicle, Combination) Induce_Infection->Administer_Drug Monitor 6. Monitor Animals (Health, Weight) Administer_Drug->Monitor Harvest 7. Harvest Tissues/Implants (at predetermined endpoint) Monitor->Harvest Quantify 8. Quantify Bacterial Load (CFU counts) Harvest->Quantify Analyze 9. Analyze Data (Statistical Comparison) Quantify->Analyze

Caption: General experimental workflow for testing this compound efficacy in a mouse infection model.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
1. Suboptimal or No Efficacy a. Improper Formulation: this compound precipitated out of solution due to poor solubility in the final vehicle.- Confirm solubility of this compound in your chosen vehicle at the target concentration. - Prepare fresh formulations for each experiment. - Consider using a different co-solvent system (e.g., adjust ratios of DMSO, PEG300, Tween 80).[3][9]
b. Inadequate Dosage: The dose administered was too low to achieve a therapeutic concentration at the site of infection.- Perform a dose-response study to determine the minimal effective dose in your model. - Review literature for dosages used in similar models.[5][6]
c. Bacterial Resistance: The bacterial strain used may be intrinsically resistant or may have developed resistance.- Check the MIC of this compound against your bacterial strain in vitro.[5] - Be aware of resistance mechanisms like efflux pumps, especially in P. aeruginosa.[2][10]
2. Animal Toxicity or Adverse Events a. Vehicle Toxicity: The formulation vehicle, particularly high concentrations of DMSO, may be causing toxicity.- Minimize the final concentration of DMSO in the injected solution.[3] - Run a vehicle-only control group to assess the toxicity of the formulation itself.
b. Off-Target Effects: While this compound is specific to bacterial LpxC, high concentrations may lead to unforeseen off-target effects.- Include a dose-finding study to identify the maximum tolerated dose (MTD). - Monitor animals closely for signs of distress, weight loss, or inflammation at the injection site.
3. Inconsistent Results Between Experiments a. Formulation Variability: Inconsistent preparation of the this compound solution.- Standardize the formulation protocol, ensuring complete dissolution at each step. - Prepare a single batch of formulation for all animals in a given experiment.
b. Administration Variability: Inconsistent injection volume or location.- Ensure all personnel are trained on the precise administration technique (e.g., intraperitoneal, intravenous, local injection).
c. Biological Variability: Differences in animal age, weight, or health status; variability in the bacterial inoculum size.- Use animals from a single supplier with a narrow age and weight range. - Standardize the preparation of the bacterial inoculum to ensure a consistent CFU count is used to initiate infection.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Example)

Disclaimer: This is an example protocol and must be optimized for your specific experimental needs.

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/ml).[4][9] Ensure complete dissolution by gentle vortexing or sonication.

  • Intermediate Dilution (if necessary):

    • Based on the final desired concentration, an intermediate dilution step with a co-solvent like PEG300 may be performed to reduce the final DMSO concentration.

  • Final Working Solution Preparation:

    • On the day of the experiment, prepare the final working solution.

    • Slowly add the stock solution (or intermediate dilution) to the final sterile vehicle (e.g., saline or PBS), while vortexing, to prevent precipitation.

    • An example final formulation could be 5% DMSO, 40% PEG300, and 55% sterile saline. The final concentration should be calculated based on the desired dose (mg/kg) and injection volume.

    • Visually inspect the final solution to ensure it is clear and free of precipitates before administration.

Protocol 2: Mouse Implant Model of P. aeruginosa Biofilm Infection (Adapted from Chua et al.) [5]

  • Biofilm Preparation:

    • Sterile cylindrical implants (e.g., silicone) are incubated in a culture of P. aeruginosa (e.g., PAO1 strain) in a suitable medium (e.g., 0.9% NaCl) with shaking at 37°C for approximately 20 hours to allow for biofilm formation.

  • Surgical Procedure:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Make a small subcutaneous incision on the flank of the mouse.

    • Wash the biofilm-coated implant three times with sterile 0.9% NaCl to remove planktonic bacteria.

    • Surgically place the implant into the subcutaneous pocket.

    • Suture the incision.

  • Treatment Administration:

    • Immediately following implantation, inject a single dose of the prepared this compound formulation (e.g., 4 µg/ml), vehicle control, or combination therapy directly into the area surrounding the implant.

  • Endpoint Analysis:

    • After a predetermined time (e.g., 24-48 hours), euthanize the mouse.

    • Aseptically remove the implant and surrounding tissue.

    • Homogenize the tissue and sonicate the implant to dislodge the biofilm bacteria.

    • Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per implant/gram of tissue.

References

Potential off-target effects of Chir-090 in bacterial cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chir-090, a potent inhibitor of the bacterial enzyme LpxC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential experimental challenges, with a focus on understanding and identifying potential off-target effects in bacterial cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, this compound effectively blocks the synthesis of lipopolysaccharide (LPS), leading to bacterial cell death.[1][2]

Q2: How specific is this compound for its primary target, LpxC?

A2: this compound exhibits a high degree of specificity for LpxC. Studies have shown that replacing the native E. coli lpxC gene with a this compound-resistant ortholog from Rhizobium leguminosarum renders the E. coli strain resistant to the compound, strongly suggesting that LpxC is the primary target responsible for its antibiotic activity.[1]

Q3: Are there any known off-target effects of this compound in bacterial cells?

A3: While LpxC is the primary target, some cellular responses and resistance mechanisms could be misinterpreted as off-target effects. For instance, in Pseudomonas aeruginosa, this compound can be a substrate for efflux pumps like MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[3] This is a resistance mechanism rather than a direct off-target inhibitory effect. At high concentrations, the possibility of off-target binding to other metalloenzymes cannot be entirely ruled out, though this has not been extensively documented for this compound.

Q4: What are the expected phenotypic effects of this compound treatment on Gram-negative bacteria?

A4: Treatment of Gram-negative bacteria with this compound is expected to cause a cessation of growth, followed by cell lysis.[4] Morphological changes, such as filamentation, may be observed due to the disruption of outer membrane biogenesis. Furthermore, inhibition of LpxC can lead to the stabilization of the LpxC protein, as its degradation by the FtsH protease is impaired.[4]

Troubleshooting Guide

This guide is intended to help researchers troubleshoot common issues encountered during experiments with this compound, with a focus on distinguishing between on-target and potential off-target effects.

Observed Issue Potential Cause (On-Target Effect) Potential Cause (Off-Target or Indirect Effect) Recommended Action
Higher than expected Minimum Inhibitory Concentration (MIC) Mutation in the lpxC gene preventing this compound binding.Overexpression of efflux pumps that recognize this compound as a substrate.Sequence the lpxC gene to check for mutations. Perform RT-qPCR to assess the expression levels of known efflux pump genes.
Unexpected changes in cellular metabolism or gene expression Downstream consequences of inhibiting the lipid A biosynthesis pathway, leading to a global stress response.This compound may be interacting with other cellular proteins, leading to pathway-specific alterations.Perform a proteomic or transcriptomic analysis to identify the pathways affected. Use techniques like CETSA or AP-MS to identify potential off-targets.
Bacterial strain develops resistance to this compound Selection for bacteria with mutations in the lpxC gene that reduce inhibitor binding.Mutations in genes other than lpxC, such as those involved in fatty acid biosynthesis (fabG) or efflux pump regulation.[3][5]Perform whole-genome sequencing of the resistant strain to identify mutations. Validate the role of identified mutations through genetic complementation.
Inconsistent results between different bacterial species Differences in the amino acid sequence of LpxC affecting this compound binding and inhibition.[4]Varying expression levels of efflux pumps or differences in outer membrane permeability between species.Compare the LpxC protein sequences of the tested species. Assess the activity of efflux pumps in each species using a general efflux pump inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound against its primary target, LpxC.

Parameter Organism Value Reference
Ki (Inhibition Constant) E. coli LpxC4.0 nM[1]
Ki * (Second Inhibition Constant)E. coli LpxC0.5 nM[1]
MIC (Minimum Inhibitory Concentration) E. coli W31100.2 µg/mL[4]
MIC (Minimum Inhibitory Concentration) P. aeruginosaSimilar to ciprofloxacin[2]

Experimental Protocols

To investigate potential off-target effects of this compound, the following experimental protocols are recommended.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

Principle: CETSA is a biophysical method used to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature. This method can be adapted to a proteome-wide scale (Thermal Proteome Profiling) to identify off-target proteins that are stabilized or destabilized by the compound.

Methodology:

  • Cell Culture and Treatment:

    • Grow the bacterial strain of interest to mid-logarithmic phase.

    • Divide the culture into two aliquots: one treated with this compound at the desired concentration and a control treated with the vehicle (e.g., DMSO).

    • Incubate for a sufficient time to allow for compound uptake and target engagement (e.g., 1-2 hours).

  • Heat Treatment:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control at room temperature.

  • Cell Lysis and Protein Extraction:

    • Immediately after heating, lyse the cells using a suitable method (e.g., sonication or enzymatic lysis).

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble LpxC (or other potential targets) at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate melting curves by plotting the percentage of soluble protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization and binding to the target protein.

    • In a proteome-wide analysis, proteins showing a significant thermal shift upon treatment are considered potential off-targets.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

Principle: This method uses a modified version of this compound that is immobilized on a solid support (e.g., beads) to "pull down" interacting proteins from a bacterial cell lysate. The bound proteins are then identified by mass spectrometry.

Methodology:

  • Synthesis of Immobilized this compound:

    • Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the this compound derivative to the beads according to the manufacturer's protocol.

  • Preparation of Cell Lysate:

    • Grow the bacterial strain of interest to a high density and harvest the cells.

    • Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-conjugated beads.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer.

    • Prepare the eluted proteins for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database of the target organism.

    • Proteins that are significantly enriched in the this compound-bead pulldown compared to the control beads are considered potential off-targets.

Visualizations

Lipid A Biosynthesis Pathway and this compound Inhibition

LipidA_Pathway Lipid A Biosynthesis Pathway and this compound Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Disaccharide Disaccharide Intermediate LpxB LpxB Disaccharide->LpxB Lipid_A Lipid A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH->Disaccharide LpxK LpxK LpxB->LpxK LpxK->Lipid_A Chir090 This compound Chir090->LpxC Off_Target_Workflow Workflow for this compound Off-Target Identification cluster_hypothesis Hypothesis Generation cluster_identification Off-Target Identification cluster_validation Target Validation phenotypic_screening Phenotypic Screening (e.g., unexpected phenotype) cetsa Cellular Thermal Shift Assay (CETSA) phenotypic_screening->cetsa ap_ms Affinity Purification-Mass Spectrometry (AP-MS) phenotypic_screening->ap_ms genetic_screen Genetic Suppressor Screen phenotypic_screening->genetic_screen proteomic_profiling Proteomic Profiling (e.g., changes in protein expression) proteomic_profiling->cetsa proteomic_profiling->ap_ms biochemical_assay In vitro Biochemical Assay cetsa->biochemical_assay ap_ms->biochemical_assay genetic_validation Genetic Validation (e.g., gene knockout/overexpression) genetic_screen->genetic_validation structural_biology Structural Biology (e.g., X-ray crystallography, NMR) biochemical_assay->structural_biology genetic_validation->biochemical_assay Troubleshooting_Resistance Troubleshooting Unexpected this compound Resistance start Observe Unexpected Resistance to this compound sequence_lpxc Sequence the lpxC gene start->sequence_lpxc check_efflux Assess efflux pump activity/expression start->check_efflux lpxc_mutation Mutation in lpxC found? sequence_lpxc->lpxc_mutation efflux_increased Efflux activity/expression increased? check_efflux->efflux_increased wgs Perform Whole Genome Sequencing other_mutations Other mutations identified? wgs->other_mutations lpxc_mutation->wgs No on_target_resistance Resistance is likely on-target lpxc_mutation->on_target_resistance Yes efflux_increased->wgs No efflux_resistance Resistance due to efflux efflux_increased->efflux_resistance Yes indirect_resistance Resistance is likely indirect (e.g., fabG mutation) other_mutations->indirect_resistance Yes unknown Cause of resistance is unknown. Consider further investigation. other_mutations->unknown No

References

Strategies to mitigate the development of resistance to Chir-090

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the LpxC inhibitor, Chir-090.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, slow, tight-binding inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3][4][5] LpxC catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[6][7] By inhibiting LpxC, this compound disrupts the formation of the outer membrane, leading to bacterial cell death. This compound has demonstrated potent activity against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli.[2][4][7]

Q2: My Gram-negative strain is showing reduced susceptibility to this compound. What are the common mechanisms of resistance?

Reduced susceptibility to this compound in Gram-negative bacteria can arise from several mechanisms. The most commonly observed are:

  • Upregulation of Efflux Pumps: this compound is a substrate for several resistance-nodulation-cell division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa.[8][9][10] Overexpression of these pumps leads to increased efflux of the compound from the bacterial cell, reducing its intracellular concentration and efficacy.

  • Target Modification: Mutations in the lpxC gene, which encodes the drug's target, can lead to reduced binding affinity of this compound. For example, the L18V mutation in LpxC has been shown to decrease susceptibility.[8]

  • Target Overexpression: An increase in the cellular levels of the LpxC enzyme can titrate the inhibitor, requiring higher concentrations of this compound to achieve the same level of inhibition.[8][10]

  • Alterations in Fatty Acid Biosynthesis: Mutations in genes involved in fatty acid biosynthesis, such as fabG, fabZ, and fabF1, have been linked to reduced susceptibility to LpxC inhibitors.[6][8][10] This suggests a compensatory mechanism that helps the bacteria survive despite the inhibition of lipid A synthesis.

Q3: I am observing a gradual decrease in this compound susceptibility over time in my cultures. Is this expected?

Yes, serial passage experiments with P. aeruginosa have demonstrated that progressive decreases in susceptibility to this compound can occur.[8][10] This is often the result of the accumulation of multiple resistance mechanisms. For instance, an initial mutation might lead to the upregulation of an efflux pump, followed by a secondary mutation in the lpxC gene in the now more resistant population.

Q4: Are there any strategies to overcome or mitigate the development of resistance to this compound?

Several strategies can be employed to combat the emergence of this compound resistance:

  • Combination Therapy: Using this compound in combination with other antibiotics that have different mechanisms of action can be a highly effective strategy. For example, studies have shown synergistic effects when this compound is combined with colistin against P. aeruginosa biofilms.[11][12] This combination can prevent the formation of colistin-tolerant subpopulations.[11]

  • Efflux Pump Inhibitors (EPIs): Although not specifically studied with this compound in the provided literature, the use of EPIs could potentially restore the susceptibility of strains that have upregulated efflux pumps. This is a general strategy for combating resistance mediated by efflux.

  • Dosing Strategies: Investigating optimal dosing regimens that maintain drug concentrations above the mutant prevention concentration (MPC) could help to limit the selection of resistant mutants.

Troubleshooting Guide

Problem: A previously susceptible strain of P. aeruginosa now shows a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound.

Possible Cause & Solution

Possible CauseRecommended Troubleshooting Steps
Upregulation of Efflux Pumps 1. Perform qRT-PCR: Quantify the expression levels of known efflux pump genes (mexB, mexD, mexF) in the resistant isolate compared to the susceptible parent strain. 2. Test with Efflux Pump Inhibitors: Determine the MIC of this compound in the presence and absence of a broad-spectrum EPI like PAβN to see if susceptibility is restored.
Target Modification (lpxC mutation) 1. Sequence the lpxC gene: Amplify and sequence the lpxC gene from the resistant isolate to identify any point mutations. 2. Allelic Exchange: If a mutation is found, perform an allelic exchange experiment to introduce the mutation into the susceptible parent strain and confirm its role in resistance.
Target Overexpression 1. Western Blot Analysis: Compare the protein levels of LpxC in the resistant isolate and the susceptible parent strain using an anti-LpxC antibody. 2. Promoter Sequencing: Sequence the promoter region of the lpxC gene to check for mutations that could lead to increased transcription.
Mutations in Fatty Acid Biosynthesis Genes 1. Sequence relevant genes: Sequence genes known to be involved in this resistance mechanism, such as fabG, fabZ, and fabF1.

Quantitative Data Summary

Table 1: MIC of this compound against P. aeruginosa Strains with Different Resistance Mechanisms

StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)Fold Change in MICReference
PAO1 (Wild-Type)-0.5 - 1.0-[8][11]
PAO1 derivativemexR mutation (MexAB-OprM upregulation)4.08[8]
PAO1 derivativenfxB mutation (MexCD-OprJ upregulation)4.08[8]
K2153 derivativemexS alteration (MexEF-OprN upregulation)>4.0>8[8]
mutS strain derivativelpxC (L18V) mutation4.08[8]
Clinical Isolate K2153-0.5-[8]
Colistin-Resistant PAO1-TJH-0.25-[11]
Colistin-Resistant SCV-1-0.0625-[11]

Table 2: Synergistic Activity of this compound and Colistin against P. aeruginosa

StrainColistin MIC (µg/mL)This compound MIC (µg/mL)Fractional Inhibitory Concentration Index (FICI)InterpretationReference
PAO1-TJH (Colistin-R)640.25≤ 0.5Synergy[11]
SCV-1 (Colistin-R)160.0625≤ 0.5Synergy[11]
PAO1 (Colistin-S)10.5> 0.5No Interaction[11]
SCV-2 (Colistin-R)80.0625> 0.5No Interaction[11]

Experimental Protocols

1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Spectrophotometer

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Dilute the overnight bacterial culture in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

2. Protocol for Selection of this compound Resistant Mutants

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • This compound

    • Bacterial culture in mid-logarithmic growth phase

  • Procedure:

    • Prepare MHA plates containing various concentrations of this compound (e.g., 2x, 4x, 8x the MIC).

    • Grow the bacterial strain to mid-log phase (OD600 ≈ 0.6).

    • Plate a high density of cells (e.g., 10^8 to 10^9 CFU) onto the this compound-containing plates. Also, plate serial dilutions on drug-free MHA to determine the total number of viable cells.

    • Incubate the plates at 37°C for 24-48 hours.

    • Colonies that grow on the drug-containing plates are potential resistant mutants.

    • Calculate the frequency of resistance by dividing the number of colonies on the drug-containing plates by the total number of viable cells plated.

    • Isolate single colonies and re-streak on selective plates to confirm the resistant phenotype.

    • Determine the MIC of the confirmed resistant mutants to quantify the level of resistance.

Visualizations

Chir090_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm Lipid_A Lipid A UDP_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC Enzyme UDP_GlcNAc->LpxC Substrate Lipid_A_precursor Lipid A Precursor LpxC->Lipid_A_precursor Catalysis Lipid_A_precursor->Lipid_A Biosynthesis Pathway Chir_090 This compound Chir_090->LpxC Inhibition

Caption: Mechanism of action of this compound.

Chir090_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Chir_090_outside This compound (extracellular) Chir_090_inside This compound (intracellular) Chir_090_outside->Chir_090_inside Entry LpxC_target LpxC Chir_090_inside->LpxC_target Inhibition Efflux_pump Efflux Pump Upregulation (e.g., MexAB-OprM) Chir_090_inside->Efflux_pump Expulsion Cell_death Bacterial Cell Death LpxC_target->Cell_death Target_mutation Target Mutation (lpxC gene) Target_mutation->LpxC_target Alters binding site Target_overexpression Target Overexpression (Increased LpxC) Target_overexpression->LpxC_target Increases target concentration Metabolic_bypass Fatty Acid Synthesis Alteration (e.g., fabG) Metabolic_bypass->Cell_death Compensatory mechanism Experimental_Workflow_Resistance cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Resistance Start Susceptible Strain Culture Culture in This compound Start->Culture Isolate Isolate Colonies Culture->Isolate Confirm Confirm Resistance (MIC Testing) Isolate->Confirm Genomic_DNA Genomic DNA Extraction Confirm->Genomic_DNA Resistant Isolate qRT_PCR qRT-PCR (Efflux Pumps) Confirm->qRT_PCR Western_Blot Western Blot (LpxC levels) Confirm->Western_Blot Sequencing Gene Sequencing (lpxC, fabG, etc.) Genomic_DNA->Sequencing

References

Technical Support Center: Investigating the Impact of fabG Mutations on Chir-090 Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the impact of fabG mutations on the susceptibility of Gram-negative bacteria, particularly Pseudomonas aeruginosa, to the LpxC inhibitor Chir-090.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, slow, tight-binding inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the second and committed step in the biosynthesis of lipid A, which is the essential lipid anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, this compound blocks lipid A synthesis, leading to a loss of outer membrane integrity and bacterial cell death.

Q2: What is the function of FabG, and why is it relevant to this compound susceptibility?

FabG (3-oxoacyl-[acyl-carrier-protein] reductase) is an essential enzyme that catalyzes the first reductive step in the elongation cycle of type II fatty acid synthesis (FAS-II). It is responsible for the NADPH-dependent reduction of β-ketoacyl-ACP substrates to β-hydroxyacyl-ACP products. While the lipid A (LpxC) and fatty acid (FabG) synthesis pathways are distinct, they are interconnected. Mutations in the fatty acid synthesis pathway, specifically in the fabG gene, have been identified as a mechanism that can reduce susceptibility to LpxC inhibitors like this compound in Pseudomonas aeruginosa.

Q3: How can a mutation in fabG lead to resistance against an LpxC inhibitor?

While the precise mechanism is still under investigation, it is hypothesized that mutations in fabG help the cell rebalance its membrane lipid homeostasis to tolerate the inhibition of lipid A synthesis. A leading theory, drawn from analogous resistance mechanisms involving the fabZ gene in E. coli, suggests that certain loss-of-function mutations in the fatty acid pathway could alter the availability of precursors for the lipid A pathway. By slowing down the competing fatty acid synthesis pathway, more of a shared precursor, (R)-3-hydroxymyristoyl-ACP, may be shuttled into the lipid A pathway. This increased substrate flux could help to overcome the competitive inhibition of LpxC by this compound, thus conferring a degree of resistance. This rebalancing act allows the cell to survive despite the partial inhibition of its lipid A production.

Q4: We have isolated a this compound resistant mutant. How do we determine if the resistance is due to a fabG mutation?

The first step is to sequence the fabG gene of your resistant isolate and compare it to the wild-type sequence. If a mutation is found, the next step is to confirm that this specific mutation is responsible for the resistance phenotype. This can be achieved through genetic complementation. By introducing a wild-type copy of the fabG gene on a plasmid into the resistant mutant, you can test whether the susceptibility to this compound is restored. A return to wild-type susceptibility levels upon complementation would confirm the role of the fabG mutation.

Troubleshooting Guide

Problem / Observation Possible Cause Recommended Action
Unexpectedly high MIC for this compound in our P. aeruginosa strain. 1. The strain may have acquired a resistance mutation. 2. Issues with the this compound compound (e.g., degradation). 3. Incorrect MIC assay setup.1. Perform whole-genome sequencing on the resistant strain, paying close attention to genes known to confer resistance: lpxC (target modification), efflux pump regulators (mexR, nfxB), and fatty acid synthesis genes (fabG). 2. Verify the concentration and integrity of your this compound stock. 3. Review your MIC protocol against a standard reference (e.g., CLSI guidelines) and include a known sensitive control strain in your assay.
Our this compound resistant mutant displays a significant growth defect. This phenotype is characteristic of resistance mediated by fabG mutations. The alteration in fatty acid synthesis can impair overall cell fitness.This is an expected phenotype and supports the hypothesis of a fabG-mediated resistance mechanism. Document the growth kinetics of the mutant compared to the wild-type strain to characterize the fitness cost associated with the resistance.
fabG sequencing reveals a novel, uncharacterized mutation. The identified mutation may or may not be responsible for the observed resistance.1. Perform genetic complementation by introducing a wild-type fabG allele into the mutant. A reversal of the resistance phenotype strongly implicates the mutation. 2. If possible, perform site-directed mutagenesis to introduce the specific mutation into a wild-type background to confirm its effect on the this compound MIC.
No mutations were found in fabG, but the strain remains resistant. Resistance to this compound is multifactorial. Other known mechanisms include: - Upregulation of efflux pumps (e.g., MexAB-OprM, MexCD-OprJ). - Mutations in the lpxC target gene. - Overexpression of LpxC.Expand your sequencing analysis to include the lpxC gene and key efflux pump regulatory genes (mexR, nfxB, mexS). Consider performing a quantitative PCR (qPCR) to assess the expression levels of lpxC and major efflux pump genes.

Quantitative Data on this compound Susceptibility

Mutations in fabG are often selected during serial passaging experiments, frequently in combination with other mutations, making it difficult to isolate the precise quantitative impact of a single fabG mutation. The following table illustrates how data on the impact of specific (hypothetical) fabG mutations on this compound MIC could be presented.

StrainGenotypeMutation DetailsThis compound MIC (µg/mL)Fold Change in MICAssociated Phenotype
PAO1 (Wild-Type)wtNone0.5 - 1.0-Normal Growth
PAO1-R1mexRVarious4.04-8xNormal Growth
PAO1-R2fabGExample: G123D4.0 - 8.04-16xSevere Growth Defect
PAO1-R3lpxCL18V> 16.0> 16xNormal Growth
PAO1-R4 (Passaged)mexR, fabGMultiple> 32.0> 32xSevere Growth Defect

Note: This table includes representative data based on published findings. The specific MIC values for fabG mutants can vary.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures grown to logarithmic phase

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions: a. Create a working stock of this compound in CAMHB. b. Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering a relevant concentration range (e.g., 64 µg/mL to 0.06 µg/mL). c. Include a growth control well (CAMHB only, no drug) and a sterility control well (uninoculated CAMHB).

  • Prepare Bacterial Inoculum: a. Grow the bacterial strain overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL. b. Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Sequencing of the fabG Gene

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the fabG gene of the target organism (e.g., P. aeruginosa)

  • High-fidelity DNA polymerase

  • PCR thermocycler

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: a. Isolate high-quality genomic DNA from both the wild-type and the resistant bacterial strains using a commercial kit.

  • PCR Amplification: a. Design primers to amplify the entire coding sequence and flanking regions of the fabG gene. b. Perform PCR using a high-fidelity polymerase to minimize amplification errors. A typical PCR cycle would be:

    • Initial denaturation: 98°C for 30s
    • 30 cycles of: 98°C for 10s, 55-65°C (primer-dependent) for 20s, 72°C for 30-60s (depending on amplicon length)
    • Final extension: 72°C for 5 min

  • Purification and Sequencing: a. Verify the PCR product size on an agarose gel. b. Purify the PCR product to remove primers and dNTPs. c. Send the purified product for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis: a. Assemble the forward and reverse sequencing reads to obtain a consensus sequence. b. Align the sequence from the resistant mutant with the sequence from the wild-type strain to identify any mutations.

Visualizations

Chir090_Mechanism cluster_LPS Lipid A Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_Acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_Acyl_GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC Product_LpxC Product LpxC->Product_LpxC Lipid_A Lipid A Product_LpxC->Lipid_A LPS LPS Assembly Lipid_A->LPS Chir090 This compound Chir090->LpxC Acyl_ACP (R)-3-hydroxymyristoyl-ACP Acyl_ACP->LpxA

Caption: Mechanism of action of this compound, which inhibits the LpxC enzyme in the lipid A biosynthetic pathway.

Caption: Hypothesized mechanism of fabG-mediated resistance to LpxC inhibitors like this compound.

Experimental_Workflow start Observe this compound Resistance (High MIC) mic Confirm MIC with Control Strains start->mic wgs Whole-Genome Sequencing of Resistant Isolate mic->wgs analysis Sequence Analysis: Identify Mutations (fabG, lpxC, mexR, etc.) wgs->analysis fabg_mut fabG Mutation Identified? analysis->fabg_mut other_mut Analyze Other Resistance Genes fabg_mut->other_mut No complement Genetic Complementation: Introduce wt-fabG fabg_mut->complement Yes mic_retest Re-test this compound MIC complement->mic_retest result Susceptibility Restored? mic_retest->result confirm Conclusion: fabG Mutation Confers Resistance result->confirm Yes reassess Conclusion: Resistance is due to other mechanisms result->reassess No

Technical Support Center: Improving the Bioavailability of CHIR-090 for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LpxC inhibitor, CHIR-090. The focus is on overcoming challenges related to its bioavailability in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, slow, tight-binding inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death. This makes it a promising candidate for a new class of antibiotics.

Q2: What are the known challenges with the in vivo use of this compound?

A2: A significant challenge for the in vivo application of this compound is its limited aqueous solubility.[3] Like many lipophilic compounds, this compound can exhibit poor absorption from the gastrointestinal tract, leading to low and variable bioavailability.[4] This can make it difficult to achieve therapeutic concentrations in target tissues and may lead to inconsistent results in efficacy studies.

Q3: Are there any reported formulations to improve the solubility and administration of this compound?

A3: Yes, several solvent systems have been reported to solubilize this compound for in vitro and in vivo use. Commercial suppliers suggest that this compound is soluble in DMSO. For in vivo applications, co-solvent systems are recommended. One such formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another suggested vehicle is 10% DMSO in 90% (20% SBE-β-CD in saline).[5] In a published mouse implant model of infection, this compound was administered in a vehicle of 0.04% DMSO.[6]

Q4: What is the target pathway of this compound?

A4: this compound targets the Lipid A biosynthesis pathway, also known as the Raetz pathway. This pathway is essential for the formation of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The specific enzyme inhibited is LpxC.

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc Product_A UDP-3-O-(acyl)-GlcNAc UDP_GlcNAc->Product_A LpxA Acyl_ACP Acyl-ACP Acyl_ACP->Product_A UDP_3_O_acyl_GlcN UDP-3-O-(acyl)-GlcN Product_A->UDP_3_O_acyl_GlcN LpxC UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_diacyl_GlcN LpxD Lipid_X 2,3-diacyl-GlcN-1-P UDP_diacyl_GlcN->Lipid_X LpxH Disaccharide_1P Disaccharide-1-P UDP_diacyl_GlcN->Disaccharide_1P Lipid_X->Disaccharide_1P LpxB Lipid_IVA Lipid IVA Disaccharide_1P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM Inhibitor This compound Inhibitor->Product_A Inhibits LpxC

Caption: The Lipid A biosynthesis pathway in Gram-negative bacteria, indicating the inhibitory action of this compound on the enzyme LpxC.

Troubleshooting Guide

Issue: Low or variable bioavailability of this compound in in vivo studies.

This is a common issue for lipophilic compounds like this compound. Here’s a guide to troubleshoot and improve its bioavailability.

Formulation Optimization

Poor aqueous solubility is a primary reason for low oral bioavailability.[4] Optimizing the formulation is the first and most critical step.

Experimental Protocol: Co-solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection

This protocol is adapted from commercially available solubility data for this compound.[5]

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Warming the solution to 37°C or using an ultrasonic bath can aid dissolution.[3]

  • Vehicle Preparation:

    • Prepare the co-solvent vehicle by mixing the components in the following order:

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

  • Final Formulation:

    • Slowly add the this compound DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration and a final DMSO concentration of 10% or less.

    • For example, to prepare 1 mL of a 1 mg/mL final solution, add 100 µL of the 10 mg/mL this compound stock to 900 µL of the co-solvent vehicle.

    • Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.[5]

Experimental Protocol: Cyclodextrin-based Formulation for Improved Aqueous Solubility

Cyclodextrins can encapsulate lipophilic drugs, increasing their solubility in aqueous solutions.[7]

  • Stock Solution Preparation:

    • As described above, prepare a concentrated stock of this compound in 100% DMSO.

  • Vehicle Preparation:

    • Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Final Formulation:

    • Slowly add the this compound DMSO stock to the SBE-β-CD solution to achieve the final desired concentration, keeping the final DMSO concentration at 10% or less.

    • For example, for a 1 mL final solution, add 100 µL of the 10 mg/mL this compound stock to 900 µL of the 20% SBE-β-CD solution.

    • Vortex thoroughly. The resulting solution should be clear.[5]

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic Analysis start Weigh this compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve mix Mix Stock with Vehicle dissolve->mix prepare_vehicle Prepare Vehicle (e.g., Co-solvent or Cyclodextrin) prepare_vehicle->mix end_formulation Final Formulation for Dosing mix->end_formulation dose Administer to Animal Model (e.g., IP, IV, Oral) end_formulation->dose collect Collect Blood Samples at Time Points dose->collect process Process Plasma collect->process lcms LC-MS/MS Analysis process->lcms pk_params Determine PK Parameters (Cmax, Tmax, AUC) lcms->pk_params

Caption: A generalized experimental workflow for the formulation and pharmacokinetic analysis of this compound.

Route of Administration

The route of administration significantly impacts bioavailability. For initial efficacy studies, consider routes that bypass first-pass metabolism.

  • Intravenous (IV): Provides 100% bioavailability by definition. This is a good starting point to understand the drug's intrinsic efficacy.

  • Intraperitoneal (IP): Often results in higher bioavailability than oral administration for poorly absorbed drugs.

  • Oral (PO): Most convenient but most challenging for lipophilic compounds. If oral administration is necessary, formulation is key.

Pharmacokinetic Analysis

If you are still observing low efficacy, it is crucial to perform a pharmacokinetic (PK) study to understand how this compound is being absorbed, distributed, metabolized, and excreted (ADME) in your animal model.

Key Pharmacokinetic Parameters to Measure:

ParameterDescriptionImportance for Bioavailability
Cmax Maximum (peak) plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Table 1: Pharmacokinetic Parameters of LpxC Inhibitor LPC-233 in CD-1 Mice [8]

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)
IV103,3400.081,870N/A
PO301,2300.53,19057

This data for LPC-233 demonstrates that good oral bioavailability can be achieved for LpxC inhibitors with appropriate formulation.

Potential for Efflux Pump Substrate

In some bacteria, such as Pseudomonas aeruginosa, this compound has been shown to be a substrate for efflux pumps like MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[9] While this is a mechanism of bacterial resistance, it's important to consider if similar efflux mechanisms in mammalian tissues (e.g., in the gut wall) could be contributing to low systemic exposure after oral administration.

Summary of Troubleshooting Strategies

troubleshooting_logic start Low In Vivo Efficacy of this compound check_formulation Is the formulation optimized for solubility? start->check_formulation optimize_formulation Optimize Formulation (Co-solvents, Cyclodextrins) check_formulation->optimize_formulation No check_route Is the route of administration appropriate? check_formulation->check_route Yes optimize_formulation->check_formulation change_route Consider IV or IP administration check_route->change_route No perform_pk Perform Pharmacokinetic Study check_route->perform_pk Yes change_route->check_route analyze_pk Analyze Cmax, Tmax, AUC, Bioavailability perform_pk->analyze_pk low_exposure Low Systemic Exposure Confirmed? analyze_pk->low_exposure investigate_further Investigate Metabolism and Efflux low_exposure->investigate_further Yes success Improved Efficacy low_exposure->success No investigate_further->optimize_formulation

Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound, focusing on bioavailability.

References

Validation & Comparative

Validating LpxC as the Primary Target of CHIR-090 in Escherichia coli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental evidence supporting the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) as the definitive antibacterial target of the novel inhibitor CHIR-090 in Escherichia coli.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria necessitates the discovery and validation of novel antibiotic targets. The biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria, presents a promising pathway for therapeutic intervention. LpxC, a zinc-dependent metalloenzyme, catalyzes the first committed and irreversible step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1] Its essentiality and conservation across many pathogenic species make it an attractive target. This compound, a synthetic N-aroyl-L-threonine hydroxamic acid, has been identified as a potent inhibitor of LpxC and exhibits significant antibacterial activity against E. coli and other Gram-negative pathogens.[2][3] This guide provides a comprehensive comparison of the experimental data that validates LpxC as the primary in vivo target of this compound in E. coli.

Biochemical and Genetic Evidence: A Comparative Analysis

The validation of LpxC as the primary target of this compound in E. coli is supported by a combination of biochemical inhibition studies and genetic manipulation. The data consistently demonstrates that the potent antibacterial activity of this compound is a direct consequence of its specific and high-affinity inhibition of E. coli LpxC.

Table 1: Comparative in vitro Inhibition of LpxC Orthologs by this compound
LpxC OrthologOrganismInhibition TypeKi (nM)Ki* (nM)Relative Potency vs. E. coli LpxC
E. coli LpxCEscherichia coliTwo-step, slow, tight-binding4.00.51x
R. leguminosarum LpxCRhizobium leguminosarumCompetitive, conventional340-~85x weaker

Data sourced from Barb et al., 2007.[2][4]

As shown in Table 1, this compound is a potent, two-step, slow, tight-binding inhibitor of E. coli LpxC, with an initial inhibition constant (Ki) of 4.0 nM that isomerizes to a more stable complex with a Ki* of 0.5 nM.[2][4] In stark contrast, its inhibition of LpxC from Rhizobium leguminosarum, a Gram-negative bacterium naturally resistant to this compound, is significantly weaker (Ki = 340 nM) and lacks the slow, tight-binding characteristics.[2][4] This differential in vitro activity provides a crucial tool for in vivo target validation.

Table 2: Comparative in vivo Activity of this compound against Wild-Type and Genetically Modified E. coli
E. coli StrainRelevant GenotypeMinimum Inhibitory Concentration (MIC) of this compound (µg/mL)Fold Change in Resistance
Wild-TypelpxCE. coli0.251x
W3110RLlpxCE. coli replaced with lpxCR. leguminosarum> 100> 400x

Data sourced from Barb et al., 2007.[2][4]

The definitive validation of LpxC as the primary in vivo target of this compound comes from a genetic replacement experiment. As detailed in Table 2, a wild-type E. coli strain is susceptible to this compound with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[4] However, when the endogenous E. coli lpxC gene is replaced with the this compound-insensitive lpxC gene from R. leguminosarum, the resulting E. coli strain becomes highly resistant to this compound, with an MIC greater than 100 µg/mL.[2][4] This greater than 400-fold increase in resistance demonstrates that the antibacterial activity of this compound is almost exclusively mediated through its inhibition of LpxC.[2][4] If this compound had other significant off-target effects, this genetic swap would not confer such a high level of resistance.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological and experimental processes, the following diagrams are provided.

LipidA_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN Acetate Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS LpxA LpxA LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC LpxC->UDP_3_O_acyl_GlcN LpxD LpxD LpxD->Lipid_X LpxH LpxH LpxH->Kdo2_Lipid_A KdtA KdtA KdtA->Kdo2_Lipid_A Late_genes Late Acyltransferases & Glycosyltransferases Late_genes->LPS CHIR_090 This compound CHIR_090->LpxC Inhibition

Caption: The Lipid A biosynthesis pathway in E. coli, highlighting the inhibitory action of this compound on LpxC.

Genetic_Validation_Workflow cluster_wt Wild-Type E. coli cluster_mutant Genetically Modified E. coli wt_strain E. coli with native lpxC_E.coli wt_mic MIC Assay with this compound wt_strain->wt_mic gene_replacement Chromosomal Gene Replacement wt_strain->gene_replacement wt_result Result: Susceptible (MIC = 0.25 µg/mL) wt_mic->wt_result conclusion Conclusion: LpxC is the primary in vivo target wt_result->conclusion Comparison mut_strain E. coli with lpxC_R.leguminosarum mut_mic MIC Assay with this compound mut_strain->mut_mic mut_result Result: Resistant (MIC > 100 µg/mL) mut_mic->mut_result mut_result->conclusion Comparison gene_replacement->mut_strain

Caption: Experimental workflow for the genetic validation of LpxC as the primary target of this compound.

Logical_Relationship premise1 Premise 1: This compound potently inhibits E. coli LpxC in vitro conclusion Conclusion: LpxC is the primary antibacterial target of this compound in E. coli premise1->conclusion premise2 Premise 2: This compound weakly inhibits R. leguminosarum LpxC in vitro premise3 Premise 3: Replacing lpxC_E.coli with lpxC_R.leguminosarum confers high-level resistance to this compound in vivo premise2->premise3 premise3->conclusion

Caption: Logical relationship of the evidence supporting LpxC as the primary target of this compound.

Experimental Protocols

LpxC Enzyme Inhibition Assay

The enzymatic activity of LpxC is typically monitored using a continuous, coupled spectrophotometric assay. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is deacetylated by LpxC. The product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, is then cleaved by a coupling enzyme, generating a product that can be detected spectrophotometrically.

  • Enzyme and Substrate Preparation: Recombinant LpxC from E. coli and R. leguminosarum are purified. The substrate is synthesized and purified.

  • Assay Reaction: The assay is performed in a buffer containing a suitable pH and cofactors. The reaction is initiated by the addition of the substrate.

  • Inhibitor Addition: To determine inhibition constants, varying concentrations of this compound are pre-incubated with the LpxC enzyme before the addition of the substrate.

  • Data Acquisition: The rate of the reaction is monitored by measuring the change in absorbance over time. For slow, tight-binding inhibitors like this compound, progress curves are monitored over an extended period to determine the kinetic parameters k5, k6, Ki, and Ki*.[2]

  • Data Analysis: The initial velocity data is fitted to the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for conventional inhibitors to determine the inhibition constants (Ki).

Genetic Replacement of lpxC in E. coli

The validation of LpxC as the in vivo target was achieved by replacing the endogenous lpxC gene with a resistant ortholog.

  • Construction of the Replacement Vector: A vector containing the R. leguminosarum lpxC gene flanked by regions of homology to the E. coli chromosome upstream and downstream of the native lpxC gene is constructed. The vector also contains a selectable marker.

  • Homologous Recombination: The vector is introduced into E. coli, and homologous recombination events are selected for, resulting in the replacement of the native lpxC with the R. leguminosarum ortholog.

  • Verification: The replacement of the lpxC gene is confirmed by PCR and DNA sequencing.

  • Phenotypic Analysis (MIC Determination): The susceptibility of the resulting mutant strain (e.g., W3110RL) and the wild-type parent strain to this compound is determined using standard broth microdilution or agar dilution methods to establish the Minimum Inhibitory Concentration (MIC).

Alternative Considerations and Resistance Mechanisms

While the evidence strongly supports LpxC as the primary target, it is important to consider other potential mechanisms of action or resistance. In other Gram-negative species like Pseudomonas aeruginosa, resistance to this compound can also arise from the upregulation of multidrug efflux pumps, such as MexAB-OprM and MexCD-OprJ, which actively transport the inhibitor out of the cell.[5][6] Additionally, mutations within the lpxC gene itself that alter the drug-binding site can confer resistance.[6] However, the near-complete resistance conferred by the lpxC gene swap in E. coli strongly suggests that off-target effects are minimal and that efflux pump activity does not play a major role in the intrinsic susceptibility of E. coli to this compound.[2][4]

Conclusion

The convergence of biochemical and genetic evidence provides a robust validation of LpxC as the primary and essential target of this compound in Escherichia coli. The potent and specific inhibition of E. coli LpxC, combined with the dramatic loss of antibacterial activity upon replacement of the target with a drug-insensitive ortholog, establishes a clear and direct link between enzyme inhibition and bacterial cell death. This comprehensive validation underscores the potential of the lipid A biosynthesis pathway, and LpxC specifically, as a high-value target for the development of novel antibiotics against Gram-negative pathogens.

References

Comparative Analysis of CHIR-090 and Other LpxC Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of nearly all Gram-negative bacteria.[1][2] Its absence in mammalian cells and high conservation across different bacterial species make it a promising target for the development of new antibiotics.[2][3] CHIR-090 was one of the first inhibitors to demonstrate potent, broad-spectrum activity, particularly against challenging pathogens like Pseudomonas aeruginosa, setting a benchmark for this drug class.[4][5] This guide provides a comparative analysis of this compound and other notable LpxC inhibitors, supported by experimental data and protocols for researchers in drug development.

The Role of LpxC in Lipid A Biosynthesis

LpxC catalyzes the first committed and irreversible step in the Raetz pathway of lipid A synthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][6][7] Inhibition of LpxC halts the production of lipopolysaccharide (LPS), leading to a compromised outer membrane and ultimately, bacterial cell death.[1][8]

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC  Target of Inhibition UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD, LpxH, LpxB, LpxK... UDP_3_acyl_GlcN->LpxD Lipid_A Lipid A Synthesis LPS Lipopolysaccharide (LPS) Lipid_A->LPS OM Outer Membrane Integrity LPS->OM LpxA->UDP_3_acyl_GlcNAc  Acyl-ACP LpxC->UDP_3_acyl_GlcN LpxD->Lipid_A

Caption: The LpxC enzyme catalyzes the committed step in the Lipid A biosynthetic pathway.

Comparative Efficacy of LpxC Inhibitors

Several classes of LpxC inhibitors have been developed since the initial discovery of the target. This analysis focuses on this compound and three other extensively studied compounds: ACHN-975, the first to enter clinical trials; PF-5081090; and LPC-058, a next-generation inhibitor.[3][9][10]

Enzyme Inhibition and Mechanism

This compound is characterized as a potent, two-step, slow, tight-binding inhibitor of LpxC.[6][7] This mechanism, where an initial enzyme-inhibitor complex slowly converts to a more tightly bound state, contributes to its potent activity. Other inhibitors, like ACHN-975 and PF-5081090, also exhibit very high affinity for the LpxC enzyme, with inhibitory constants in the low- to sub-nanomolar range.

InhibitorTarget Organism LpxCInhibition Constant (K_i or IC_50)MechanismCitation(s)
This compound E. coliK_i = 4.0 nM; K_i* = 0.5 nMSlow, tight-binding[6][7]
A. aeolicusPotent, slow, tight-bindingSlow, tight-binding[7]
ACHN-975 Enterobacteriaceae spp.IC_50 = 0.02 nMPotent inhibitor[11][12]
PF-5081090 P. aeruginosaIC_50 = 1.1 nMPotent inhibitor[13][14]
K. pneumoniaeIC_50 = 0.069 nMPotent inhibitor[13]
LPC-058 E. coliK_i* = 0.046 nMSlow, tight-binding[15]
In Vitro Antibacterial Activity (MIC)

The ultimate measure of an antibiotic's potential is its ability to inhibit bacterial growth. LpxC inhibitors have demonstrated potent activity against a wide range of Gram-negative pathogens, including multidrug-resistant (MDR) strains.[8][9][10] ACHN-975 and LPC-058, in particular, show remarkable potency against P. aeruginosa and various Enterobacteriaceae.

InhibitorE. coli (MIC)P. aeruginosa (MIC)K. pneumoniae (MIC_90)Enterobacteriaceae (MIC_90)Citation(s)
This compound 0.25 µg/mL0.0625 - 0.5 µg/mL--[6][16]
ACHN-975 MIC_90 ≤1 µg/mLMIC_90 = 0.25 µg/mL-1 µg/mL[9][11][12]
PF-5081090 MIC_90 = 0.25 µg/mLMIC_90 = 1 µg/mL1 µg/mL0.5 µg/mL (Enterobacter spp)[13]
LPC-058 -MIC_90 = 0.5 mg/L-0.12 mg/L[10]
In Vivo Efficacy

Translating in vitro potency to in vivo efficacy is a critical step. Both ACHN-975 and PF-5081090 have shown bactericidal activity and efficacy in various mouse models of infection.[1][13] ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials, although its development was halted due to off-target side effects.[3][12] More recent inhibitors like LPC-233 (a derivative in the same class as LPC-058) have been engineered to mitigate cardiovascular toxicity while retaining potency, showing promise for future clinical development.[17]

InhibitorAnimal ModelPathogenEfficacy (ED_50)Citation(s)
ACHN-975 Mouse neutropenic thighP. aeruginosaDose-dependent reduction in bacterial titers[9][11]
PF-5081090 Mouse acute septicemiaP. aeruginosa7.4 - 55.9 mg/kg[13]
Mouse neutropenic thighP. aeruginosa16.8 mg/kg[13]

Experimental Methodologies

The evaluation of LpxC inhibitors follows a standardized workflow from enzymatic assays to whole-cell activity and finally to in vivo infection models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation EnzymeAssay LpxC Enzyme Inhibition Assay (IC50) MIC Whole-Cell Activity (MIC Testing) EnzymeAssay->MIC TimeKill Time-Kill Assays (Bactericidal vs. Bacteriostatic) MIC->TimeKill Tox Toxicity Screening (e.g., Cardiovascular) TimeKill->Tox PKPD Pharmacokinetics/ Pharmacodynamics Tox->PKPD InfectionModel Murine Infection Models (e.g., Thigh, Sepsis) PKPD->InfectionModel

Caption: Standard workflow for the preclinical evaluation of LpxC inhibitors.

LpxC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LpxC.

  • Enzyme and Substrate: Purified LpxC protein is used. The substrate is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a suitable buffer (e.g., HEPES, pH 7.5) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is quenched (e.g., with formic acid). The product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, is separated from the substrate and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Analysis: The rate of product formation is measured at each inhibitor concentration to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. For slow-binding inhibitors like this compound, progress curves are analyzed to determine the initial binding constant (K_i) and the second-step isomerization rate to the tight-binding complex (K_i*).[6]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of an antibiotic needed to inhibit the visible growth of a bacterium.

  • Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Procedure: A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial two-fold dilutions of the inhibitor in cation-adjusted Mueller-Hinton broth.

  • Incubation: Plates are incubated at 37°C for 16-20 hours.

  • Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Murine Neutropenic Thigh Infection Model

This in vivo model is used to assess the efficacy of an antibiotic in a localized, deep-seated infection.

  • Immunosuppression: Mice (e.g., CD-1) are rendered neutropenic by treatment with cyclophosphamide.[13]

  • Infection: A defined inoculum of the pathogen (e.g., P. aeruginosa) is injected into the thigh muscle.

  • Treatment: At a set time post-infection (e.g., 2 hours), the inhibitor is administered via a clinically relevant route (e.g., subcutaneously or orally) at various doses.[9][13]

  • Analysis: At the end of the study period (e.g., 24 hours), the thigh muscles are excised, homogenized, and plated to determine the bacterial burden (colony-forming units per gram of tissue). Efficacy is often expressed as the dose required to achieve a static effect or a 1-log reduction in bacterial count compared to the initial burden.

Summary and Future Outlook

This compound established LpxC as a viable and potent antibacterial target. Subsequent research has led to the development of compounds with improved properties, such as ACHN-975, which progressed to clinical trials, and LPC-058, which demonstrates enhanced activity.[9][15] The primary challenge for this class has been managing off-target toxicities.[3] The continued evolution of LpxC inhibitors, focusing on optimizing the therapeutic window, holds significant promise for delivering a novel class of antibiotics to combat multidrug-resistant Gram-negative infections.

Comparison_Summary LpxC LpxC Inhibitors CHIR090 This compound LpxC->CHIR090 Benchmark Slow, tight-binding ACHN975 ACHN-975 LpxC->ACHN975 Clinical Candidate (Halted) Potent vs. P. aeruginosa PF5081090 PF-5081090 LpxC->PF5081090 Broad Spectrum Demonstrated In Vivo Efficacy LPC058 LPC-058 LpxC->LPC058 Next Generation Improved Potency

Caption: Comparative relationship of key LpxC inhibitors.

References

Chir-090 versus ciprofloxacin: a comparative efficacy study.

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 6, 2025

This guide provides a detailed comparison of the novel LpxC inhibitor, CHIR-090, and the established broad-spectrum antibiotic, ciprofloxacin. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, in vitro efficacy, and resistance profiles, supported by experimental data and detailed protocols.

Introduction and Overview

This compound is a potent, novel N-aroyl-l-threonine hydroxamic acid that acts as a slow, tight-binding inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2][3] Its targeted action makes it a promising candidate for combating multidrug-resistant Gram-negative infections.

Ciprofloxacin is a second-generation fluoroquinolone, a class of synthetic broad-spectrum antimicrobial agents. For decades, it has been widely used to treat a variety of infections caused by both Gram-negative and Gram-positive bacteria.[4][5] Its mechanism involves the inhibition of essential bacterial enzymes required for DNA replication.[4][6]

This guide will dissect the key differences between these two compounds, providing quantitative data on their efficacy and detailed methodologies for the experiments cited.

Mechanism of Action

The fundamental difference between this compound and ciprofloxacin lies in their cellular targets and mechanisms. This compound disrupts the bacterial outer membrane synthesis, whereas ciprofloxacin halts DNA replication.

This compound: Inhibition of Lipid A Biosynthesis

This compound specifically targets LpxC, a crucial enzyme in the lipid A pathway. By inhibiting LpxC, this compound blocks the production of lipopolysaccharide (LPS), leading to a defective outer membrane, loss of cellular integrity, and ultimately, bacterial death. This mechanism is exclusive to Gram-negative bacteria, as they possess the LPS-containing outer membrane.[1][3]

CHIR090_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC LpxA->UDP_acyl_GlcNAc UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN Lipid_A Lipid A Biosynthesis UDP_acyl_GlcN->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS OM Outer Membrane Integrity LPS->OM Death Cell Death OM->Death Disruption CHIR090 This compound CHIR090->LpxC

This compound inhibits LpxC, blocking the Lipid A pathway.
Ciprofloxacin: Inhibition of DNA Replication

Ciprofloxacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase (gyrase) and topoisomerase IV.[7] These enzymes are critical for managing DNA topology, such as supercoiling and decatenation, during replication.[8][9] Ciprofloxacin binds to the enzyme-DNA complex, trapping the enzyme on the DNA.[1] This action blocks the progression of the replication fork, leads to double-strand DNA breaks, and triggers cell death.[1][4]

Cipro_Pathway cluster_replication DNA Replication Fork DNA Bacterial DNA Gyrase DNA Gyrase (Relaxes supercoils) DNA->Gyrase TopoIV Topoisomerase IV (Decatenates chromosomes) DNA->TopoIV Replication Successful Replication Gyrase->Replication DSB Double-Strand Breaks Gyrase->DSB TopoIV->Replication Block Replication Blocked TopoIV->Block Cipro Ciprofloxacin Cipro->Gyrase Cipro->TopoIV Death Cell Death DSB->Death Block->Death

Ciprofloxacin inhibits DNA gyrase and topoisomerase IV.

Quantitative Efficacy Comparison

The primary metric for comparing the in vitro potency of antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

In Vitro Susceptibility Data

Studies have demonstrated that this compound has potent activity against key Gram-negative pathogens, with efficacy comparable to ciprofloxacin in some species.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Ciprofloxacin (µg/mL)

OrganismStrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Escherichia coliW3110 (Wild-Type)0.25Not Reported[10]
Pseudomonas aeruginosaPAO10.51[11]
P. aeruginosaPAO1-TJH (Colistin-Resistant)0.25Not Reported[11]
P. aeruginosaSCV-1 (Clinical Isolate)0.0625Not Reported[11]
P. aeruginosaSCV-2 (Clinical Isolate)0.0625Not Reported[11]

Note: Direct head-to-head MIC values for ciprofloxacin against these exact strains were not available in the cited literature but are provided for context where possible.

Enzyme Inhibition Kinetics

This compound is a highly potent inhibitor of E. coli LpxC, exhibiting slow, tight-binding inhibition characteristics.

Table 2: this compound Inhibition Constants against E. coli LpxC

ParameterValueDescriptionReference
Ki4.0 nMInitial inhibition constant[1]
Ki*0.5 nMFinal steady-state inhibition constant[1]
k51.9 min-1Forward isomerization rate constant[1]
k60.18 min-1Reverse isomerization rate constant[1]

Resistance Mechanisms

Resistance to both agents can emerge, though through different pathways reflecting their distinct mechanisms of action.

  • This compound: Resistance in P. aeruginosa has been shown to arise from several strategies. These include the upregulation of efflux pumps (MexAB-OprM, MexCD-OprJ, and MexEF-OprN) that actively remove the drug from the cell, and mutations in the target gene (lpxC) that reduce the inhibitor's binding affinity.[8]

  • Ciprofloxacin: Resistance is well-documented and typically occurs through two primary mechanisms: mutations in the target-encoding genes (gyrA, gyrB, parC, parE) which decrease drug binding, and the overexpression of efflux pumps that reduce the intracellular drug concentration.[11][12][13]

Experimental Protocols

Standardized methodologies are crucial for generating reproducible and comparable data. The following sections detail the protocols for the key assays mentioned.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2][14]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solutions (this compound, Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline, DMSO)

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Prepare Antimicrobial Dilutions: a. Prepare a 2x working stock of each drug in CAMHB. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the 2x drug stock to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. e. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Prepare Inoculum: a. From a pure overnight culture, suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[15] b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: a. The MIC is the lowest drug concentration in which there is no visible bacterial growth (i.e., no turbidity) compared to the growth control well.

Workflow for the Broth Microdilution MIC Assay.
Protocol: LpxC Enzyme Inhibition Assay

This protocol is a generalized fluorescence-based method adapted from published assays.[16]

Objective: To measure the inhibitory activity of a compound (e.g., this compound) against the LpxC enzyme.

Principle: The assay measures the deacetylation of a substrate by purified LpxC. The product is detected by a fluorescent reagent that reacts specifically with the primary amine generated upon deacetylation.

Materials:

  • Purified recombinant LpxC enzyme

  • LpxC substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Inhibitor compound (this compound) dissolved in DMSO

  • Fluorescamine or o-phthaldialdehyde (OPA) as a fluorescent probe

  • 96-well black microtiter plates (for fluorescence reading)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: a. In a microtiter plate, add 2 µL of the inhibitor (this compound) at various concentrations (serially diluted in DMSO). Include DMSO-only controls. b. Add 88 µL of a solution containing the LpxC enzyme in assay buffer. c. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate Reaction: a. Add 10 µL of the LpxC substrate to each well to start the enzymatic reaction. The final reaction volume is 100 µL.

  • Incubation: a. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: a. Stop the reaction by adding a quenching agent (e.g., acetic acid). b. Add the fluorescent probe (e.g., fluorescamine in a suitable solvent). The probe reacts with the deacetylated product (which now has a free amine) to generate a fluorescent signal.

  • Measurement: a. Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., ~390 nm excitation / ~475 nm emission for fluorescamine).

  • Data Analysis: a. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. b. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound and ciprofloxacin represent two distinct classes of antibacterial agents with fundamentally different mechanisms of action.

  • This compound offers a targeted approach, specifically inhibiting lipid A biosynthesis in Gram-negative bacteria. Its high potency against the LpxC enzyme and efficacy against pathogens like P. aeruginosa make it a valuable lead compound in the development of new antibiotics to address the challenge of antimicrobial resistance.[1][8][11]

  • Ciprofloxacin remains a clinically important broad-spectrum antibiotic, but its utility is increasingly threatened by the widespread emergence of resistance.[11][12] Its mechanism of disrupting DNA replication is effective against a wide range of bacteria but is susceptible to resistance development through target-site mutations and efflux.[13]

The development of novel, single-target agents like this compound is a critical strategy in overcoming existing resistance mechanisms. This guide demonstrates that while ciprofloxacin has been a workhorse antibiotic, the targeted efficacy of this compound presents a promising new avenue for treating infections caused by multidrug-resistant Gram-negative bacteria.

References

Synergistic Power of Chir-090: A Comparative Guide to Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DURHAM, NC – In the ongoing battle against antibiotic resistance, the exploration of synergistic drug combinations presents a promising frontier. This guide provides a comprehensive comparison of the synergistic effects of Chir-090, a potent inhibitor of LpxC, with other classes of antibiotics. The data presented herein, intended for researchers, scientists, and drug development professionals, highlights the potential of this compound to revitalize existing antibiotic arsenals against Gram-negative pathogens.

This compound targets LpxC, a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of this protective barrier, rendering the bacteria more susceptible to the action of other antibiotics. This guide summarizes key quantitative data from in vitro studies, details the experimental protocols used to determine synergy, and provides visual representations of the underlying mechanisms and workflows.

Quantitative Synergy Analysis

The synergistic interactions between this compound and other antibiotics are quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A summary of these findings is presented below.

Antibiotic ClassPartner AntibioticTarget OrganismStrain(s)FIC Index (Range)InterpretationReference
PolymyxinColistinPseudomonas aeruginosaPAO1, PAO1-TJH, SCV-1, SCV-20.13 - 0.34Synergy[2]
AnsamycinRifampinPseudomonas aeruginosaMultiple StrainsData Not AvailableSynergy Reported[3]
GlycopeptideVancomycinEscherichia coliMultiple StrainsData Not AvailableSynergy Reported[3]
TetracyclineTetracyclineKlebsiella pneumoniaeMultiple StrainsData Not AvailableSynergy Reported[1]

Table 1: Synergistic Effects of this compound with Various Antibiotic Classes. The FIC index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination. An FIC index of ≤ 0.5 is indicative of synergy. While synergy with rifampin, vancomycin, and tetracycline has been reported, specific FIC indices for this compound in these combinations were not available in the reviewed literature.

Mechanisms of Synergy

The primary mechanism underlying the synergistic effect of this compound with other antibiotics is the disruption of the bacterial outer membrane. By inhibiting LpxC, this compound compromises the lipopolysaccharide (LPS) layer, thereby increasing the permeability of the outer membrane to other drugs that would otherwise be excluded.

With colistin , a polymyxin antibiotic that itself targets the outer membrane, the synergy is particularly potent. Colistin's initial disruption of the membrane facilitates the entry of this compound, which then further weakens the barrier by inhibiting LPS synthesis. This dual attack on the outer membrane leads to enhanced bacterial killing.[2]

For antibiotics like rifampin , vancomycin , and tetracycline , which have intracellular targets, the compromised outer membrane resulting from this compound treatment allows for increased intracellular accumulation of these drugs, leading to a more effective inhibition of their respective targets (RNA polymerase, cell wall synthesis, and protein synthesis).[1][3]

Synergy_Mechanism cluster_0 Bacterial Cell Outer_Membrane Outer Membrane Increased_Permeability Increased Outer Membrane Permeability Outer_Membrane->Increased_Permeability Leads to Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Chir_090 This compound LpxC LpxC Chir_090->LpxC Inhibits LPS_Synthesis LPS Biosynthesis Chir_090->LPS_Synthesis Partner_Antibiotic Partner Antibiotic (e.g., Colistin, Rifampin, Vancomycin, Tetracycline) Partner_Antibiotic->Outer_Membrane Disrupts (e.g., Colistin) Target_Inhibition Inhibition of Intracellular Target Partner_Antibiotic->Target_Inhibition Inhibits LpxC->LPS_Synthesis Catalyzes LPS_Synthesis->Outer_Membrane Maintains Integrity LPS_Synthesis->Increased_Permeability Leads to Increased_Permeability->Partner_Antibiotic Facilitates Entry of Synergistic_Killing Synergistic Bacterial Killing Increased_Permeability->Synergistic_Killing Target_Inhibition->Synergistic_Killing

Figure 1. Mechanism of this compound Synergy. This diagram illustrates how this compound's inhibition of LpxC leads to increased outer membrane permeability, enhancing the efficacy of partner antibiotics and resulting in synergistic bacterial killing.

Experimental Protocols

The determination of synergistic effects relies on robust and standardized experimental protocols. The checkerboard assay is a widely used in vitro method for this purpose.

Checkerboard Assay Protocol

Objective: To determine the FIC index of this compound in combination with another antibiotic against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the partner antibiotic

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound vertically down the rows of the 96-well plate.

    • Prepare serial twofold dilutions of the partner antibiotic horizontally across the columns of the plate.

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

    • Calculate the FIC index: FIC Index = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Checkerboard_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of This compound (Rows) and Partner Antibiotic (Columns) Start->Prepare_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Determine_MIC Determine MICs of Individual and Combined Antibiotics Incubate->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Interpret_Results Interpret Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results End End Interpret_Results->End

References

A Head-to-Head Comparison of LpxC Inhibitors: Chir-090 and L-161,240

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the bacterial enzyme LpxC: Chir-090 and L-161,240. Both compounds target a critical step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria, making them valuable tools in the development of novel antibiotics. This document outlines their respective performance based on experimental data, details the protocols used in these assessments, and visualizes the underlying biochemical pathways.

Introduction and Mechanism of Action

This compound and L-161,240 are both potent inhibitors of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the Raetz pathway of lipid A biosynthesis.[1] By inhibiting LpxC, these compounds block the formation of lipid A, leading to the disruption of the outer membrane integrity and ultimately, bacterial cell death.

Both molecules contain a hydroxamate moiety that is crucial for their inhibitory activity, as it chelates the catalytic zinc ion (Zn2+) in the active site of LpxC.[2] Their specificity and potency, however, are influenced by other structural features that interact with a hydrophobic passage within the enzyme.[2]

This compound is a novel N-aroyl-l-threonine hydroxamic acid characterized as a slow, tight-binding inhibitor of LpxC.[3][4] It has demonstrated a broad spectrum of activity against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli, with potency comparable to established antibiotics like ciprofloxacin.[3]

L-161,240 is a phenyloxazoline-based hydroxamic acid inhibitor.[2] While also a potent inhibitor of LpxC, it is generally considered a narrow-spectrum antibiotic, showing strong activity against E. coli but significantly less efficacy against other Gram-negative bacteria such as P. aeruginosa.[5]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and L-161,240, focusing on their enzymatic inhibition and antibacterial activity.

Table 1: LpxC Enzymatic Inhibition
CompoundTarget EnzymeInhibition Constant (Ki)50% Inhibitory Concentration (IC50)Notes
This compound E. coli LpxC4.0 nM[3][4]Not explicitly found in direct comparisonCharacterized as a two-step, slow, tight-binding inhibitor with a Ki* of 0.5 nM.[3][4]
L-161,240 E. coli LpxC50 nM440 ± 10 nM[6]Characterized as a competitive inhibitor.

Note: Ki and IC50 values can vary based on assay conditions, such as substrate concentration.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (µg/mL)Efflux Pump StatusMedium
This compound E. coli W31100.2[2]Wild-typeM9 Minimal Medium
L-161,240 E. coli W31100.2[2]Wild-typeM9 Minimal Medium
This compound P. aeruginosaPotent activity reported[3][4]Wild-type-
L-161,240 P. aeruginosa> 50Wild-type-

Signaling Pathway and Experimental Workflow

Lipid A Biosynthesis (Raetz Pathway)

The diagram below illustrates the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria. The enzyme LpxC, the target of both this compound and L-161,240, catalyzes the second committed step.

Lipid_A_Pathway cluster_enzymes UDP_GlcNAc UDP-GlcNAc UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxy myristoyl)-GlcNAc UDP_GlcNAc->UDP_acyl_GlcNAc Acyl-ACP UDP_acyl_GlcN UDP-3-O-(R-3-hydroxy myristoyl)-GlcN UDP_acyl_GlcNAc->UDP_acyl_GlcN UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_acyl_GlcN->UDP_diacyl_GlcN Acyl-ACP Lipid_X Lipid X UDP_diacyl_GlcN->Lipid_X Disaccharide Disaccharide-1-P UDP_diacyl_GlcN->Disaccharide Lipid_X->Disaccharide Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA 2x CMP-Kdo Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxA LpxA e1 LpxC LpxC e2 LpxD LpxD e3 LpxH LpxH e4 LpxB LpxB e5 LpxK LpxK e6 KdtA KdtA e7 LpxL LpxL LpxM LpxM e1->UDP_acyl_GlcNAc e2->UDP_acyl_GlcN e3->UDP_diacyl_GlcN e4->Lipid_X e5->Disaccharide e6->Lipid_IVA e7->Kdo2_Lipid_IVA e8 e9 Inhibitors This compound & L-161,240 Inhibitors->LpxC

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis bacterial_culture 1. Grow bacterial overnight culture standardize_inoculum 2. Standardize inoculum to 0.5 McFarland bacterial_culture->standardize_inoculum inoculate_plate 4. Inoculate 96-well plate with bacteria and inhibitor dilutions standardize_inoculum->inoculate_plate prepare_inhibitor 3. Prepare serial dilutions of inhibitor prepare_inhibitor->inoculate_plate controls 5. Include growth and sterility controls inoculate_plate->controls incubate 6. Incubate at 37°C for 16-20 hours controls->incubate read_plate 7. Read results visually or with a plate reader incubate->read_plate determine_mic 8. Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

LpxC Inhibition Assay (IC50 Determination)

This protocol is based on the fluorescence-based microplate assay described by Clements et al., 2002.[3][7][8]

  • Reagents and Materials:

    • Purified E. coli LpxC enzyme.

    • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

    • Assay Buffer: 40 mM Sodium Morpholinoethanesulfonic acid (MES), pH 6.0, 80 µM dithiothreitol (DTT), 0.02% Brij 35.[7]

    • Inhibitors (this compound, L-161,240) dissolved in DMSO.

    • OPA (o-phthaldialdehyde) reagent for fluorescence detection.

    • Black, non-binding 96-well fluorescence microplates.

  • Procedure:

    • In the wells of a 96-well plate, add 93 µL of the substrate solution (e.g., 26.9 µM in assay buffer).[7]

    • Add 2 µL of the inhibitor solution in DMSO at various concentrations to achieve a range of final assay concentrations. For control wells, add 2 µL of DMSO.

    • Initiate the reaction by adding 5 µL of purified LpxC enzyme solution (concentration to be optimized for linear reaction kinetics).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction and add OPA reagent according to the manufacturer's instructions. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm, emission at 455 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the control wells (no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general guidelines for the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9][10][11][12][13]

  • Reagents and Materials:

    • Bacterial strain (e.g., E. coli W3110).

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or M9 minimal medium as specified in the study.[2]

    • Inhibitors (this compound, L-161,240) dissolved in DMSO.

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Inoculum Preparation: Prepare an inoculum of the test organism from a fresh overnight culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

    • Plate Preparation: Prepare two-fold serial dilutions of each inhibitor in the growth medium directly in the 96-well plate. The typical final volume in each well is 100 µL.

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the inhibitor dilutions.

    • Controls: Include a positive control well (bacteria in medium without inhibitor) and a negative control well (medium only, no bacteria) on each plate.

    • Incubation: Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.

  • Data Analysis:

    • After incubation, examine the plates for bacterial growth, which is typically observed as turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Summary and Conclusion

Both this compound and L-161,240 are effective inhibitors of LpxC, a validated and promising target for novel Gram-negative antibiotics.

  • This compound distinguishes itself with its slow, tight-binding inhibition and a broader spectrum of activity that includes clinically significant pathogens like P. aeruginosa. Its high potency and broad efficacy make it an attractive lead compound for further antibiotic development.

  • L-161,240 , while potent against E. coli, exhibits a narrower spectrum of activity, limiting its potential as a broad-spectrum therapeutic. However, it remains a valuable chemical tool for studying the LpxC enzyme and the lipid A biosynthesis pathway, particularly in E. coli.

The choice between these two inhibitors for research purposes will depend on the specific Gram-negative species being investigated and the desired spectrum of activity. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and execution of experiments targeting the LpxC enzyme.

References

Evaluating the Post-Antibiotic Effect of Chir-090: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antibiotic effect (PAE) of Chir-090, a potent inhibitor of the enzyme LpxC in Gram-negative bacteria. The performance of this compound is evaluated against another LpxC inhibitor, LPC-058, with supporting experimental data and detailed methodologies.

Comparative Analysis of Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This compound, an inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthesis pathway, has been a focal point of research for its potential as a novel antibiotic.

This section compares the PAE of this compound with that of LPC-058, another LpxC inhibitor, in Escherichia coli. While this compound does not typically induce a significant PAE in wild-type E. coli, its activity is notably enhanced in strains with genetic modifications affecting lipopolysaccharide (LPS) biosynthesis, such as the deletion of the rfaE gene.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data on the PAE of this compound and LPC-058 against different strains of E. coli. The data highlights the differential effects of these compounds and the influence of bacterial genetics on their persistent antibacterial activity.

CompoundBacterial StrainConditionPAE Duration (hours)
This compound E. coli (wild-type)16x MIC exposure0[1]
This compound E. coli ΔrfaE16x MIC exposure2.1 ± 0.8[1]
This compound E. coli ΔacrAB, ΔtolC16x MIC exposure with 25 µM RfaE inhibitor0.9 ± 0.2[1]
LPC-058 E. coli (wild-type)16x MIC exposure1.3 ± 0.7[1]
LPC-058 E. coli ΔrfaE16x MIC exposure4.0 ± 0.7[1]
LPC-058 E. coli ΔacrAB, ΔtolC16x MIC exposure with 25 µM RfaE inhibitor1.1 ± 0.3[1]

Experimental Protocols

The determination of the post-antibiotic effect is a critical component of preclinical antibiotic evaluation. The following is a detailed methodology for a standard in vitro PAE assay.

In Vitro Post-Antibiotic Effect (PAE) Assay Protocol
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired bacterial strain (e.g., E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh, pre-warmed broth to achieve a starting optical density (OD600) of approximately 0.05.

    • Grow the culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Antibiotic Exposure:

    • Divide the bacterial culture into experimental and control groups.

    • Expose the experimental group to the test compound (e.g., this compound or LPC-058) at a specified concentration (e.g., 10x or 16x the Minimum Inhibitory Concentration - MIC).

    • Incubate both the experimental and control (drug-free) cultures for a defined period, typically 1 to 2 hours, at 37°C with shaking.

  • Removal of Antibiotic:

    • After the exposure period, remove the antibiotic from the experimental culture. This is commonly achieved by:

      • Centrifugation: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes), discard the supernatant containing the antibiotic, and resuspend the pellet in fresh, pre-warmed, drug-free broth. Repeat this washing step two to three times.

      • Dilution: Dilute the culture 1:1000 or greater in fresh, pre-warmed, drug-free broth to reduce the antibiotic concentration to sub-inhibitory levels.

  • Monitoring Bacterial Regrowth:

    • Incubate both the washed experimental culture and the similarly treated control culture at 37°C with shaking.

    • At regular time intervals (e.g., every hour), take samples from both cultures to determine the viable bacterial count (Colony Forming Units per milliliter - CFU/mL) by plating serial dilutions on agar plates.

    • Incubate the plates overnight at 37°C and count the colonies the following day.

  • Calculation of PAE:

    • The PAE is calculated using the following formula: PAE = T - C

      • T: The time required for the CFU/mL of the antibiotic-exposed culture to increase by 1-log10 above the count observed immediately after antibiotic removal.

      • C: The time required for the CFU/mL of the control culture to increase by 1-log10 above the count observed at the same initial time point.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for determining the post-antibiotic effect.

Lipid_A_Biosynthesis Lipid A Biosynthesis Pathway (Raetz Pathway) and Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Disaccharide-1-P UDP_3_O_acyl_GlcN->Disaccharide Lipid_X->Disaccharide LpxB Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxL/M LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA (KdtA) LpxL LpxL/LpxM Chir090 This compound Chir090->LpxC

Caption: Lipid A Biosynthesis Pathway and this compound Inhibition.

PAE_Workflow Experimental Workflow for Post-Antibiotic Effect (PAE) Assay start Start culture Prepare Bacterial Culture (Mid-log phase) start->culture expose Expose to Antibiotic (e.g., 1-2 hours) culture->expose control Control Culture (No antibiotic) culture->control remove Remove Antibiotic (Centrifugation/Dilution) expose->remove control->remove Parallel processing regrowth Monitor Regrowth (Viable cell counts over time) remove->regrowth calculate Calculate PAE (PAE = T - C) regrowth->calculate end End calculate->end

Caption: Post-Antibiotic Effect (PAE) Assay Workflow.

References

A Structural Showdown: Comparing the Binding of LpxC Inhibitors Chir-090 and BB-78485

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the structural and mechanistic differences between two potent inhibitors of the essential Gram-negative bacterial enzyme, LpxC.

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3][4] Its essential nature and conservation across a wide range of pathogens make it a prime target for the development of novel antibiotics.[1][5] Among the numerous inhibitors developed, Chir-090 and BB-78485 represent two important chemical scaffolds that, while sharing a common mechanism of zinc chelation, exhibit profound differences in their structural interaction with the LpxC active site, leading to distinct inhibition kinetics and antibacterial spectra.

Binding Mode and Structural Comparison

Both this compound and BB-78485 feature a hydroxamate group that is crucial for their inhibitory activity, as it directly chelates the catalytic Zn²⁺ ion in the LpxC active site.[6][7][8] However, the similarities largely end there. The two molecules differ significantly in their overall structure, how they occupy the enzyme's hydrophobic tunnel, and the conformational changes they induce upon binding.

This compound: This potent, broad-spectrum antibiotic is characterized as a two-step, slow, tight-binding inhibitor.[1][7][9][10] Its structure features a rigid, L-shaped biphenyl acetylene moiety.[7] Upon binding, this hydrophobic tail penetrates deep into a complementary L-shaped hydrophobic passage within the LpxC enzyme.[7] This extensive interaction with conserved features of the enzyme is thought to contribute to its high affinity and broad activity.[7][8] The solution structure of the LpxC-Chir-090 complex shows that the inhibitor leverages conserved residues critical for catalysis.[7] The initial binding event is followed by a slow conformational change or isomerization, leading to a highly stable final complex (EI*), a hallmark of slow, tight-binding inhibition.[7]

BB-78485: In contrast, BB-78485 has a more limited antibacterial spectrum, being highly effective against E. coli but not divergent orthologs like that from P. aeruginosa.[11] Its structure contains two naphthalene groups connected by a sulfonamide linker.[6] While the hydroxamate group chelates the zinc ion in a manner similar to other inhibitors, the naphthalene moieties do not extend deep into the hydrophobic tunnel.[6] Instead, their binding results in a "collapsed" or complete closure of the tunnel, highlighting the significant flexibility of the LpxC active site.[6] This difference in occupying the hydrophobic passage is a key distinction from this compound. Modeling studies have shown that the collapsed conformation induced by BB-78485 would be incapable of accommodating the long biphenyl side chain of this compound.[6]

Key interactions for BB-78485 include strong hydrogen bonds between its hydroxamate OH group and the side chains of residues E77 and H264 in P. aeruginosa LpxC.[6] For this compound, its amide proton forms a hydrogen bond with the hydroxyl group of T179 in E. coli LpxC.[7][8]

Quantitative Inhibitory Data

The differences in binding modes are reflected in the quantitative measures of their inhibitory and antibacterial activity. This compound consistently demonstrates potent, low-nanomolar inhibition against a wide array of LpxC orthologs.

InhibitorOrganismAssay TypeValueCitation
This compound Escherichia coliKi (initial binding)4.0 nM[9][10]
Escherichia coliKi* (final complex)0.5 nM[9][10]
Aquifex aeolicusKi (initial binding)1.0 nM[1]
Rhizobium leguminosarumKi340 nM[10]
Escherichia coli W3110MIC0.2 µg/ml[12]
BB-78485 Escherichia coliKi20 nM[12]
Escherichia coli W3110MIC5 µg/ml[12]

Visualizing the Binding Interactions

The following diagram illustrates the distinct binding modes of this compound and BB-78485 within the LpxC active site.

LpxC_Inhibitor_Binding Comparative Binding of this compound and BB-78485 to LpxC Active Site cluster_LpxC LpxC Enzyme cluster_ActiveSite Active Site cluster_HydrophobicTunnel Hydrophobic Tunnel Zn Zn²⁺ His264 His264 Glu77 Glu77 Thr179 Thr179 Tunnel_Deep Deep Pocket Tunnel_Shallow Shallow Region CHIR090 This compound (Biphenyl Acetylene Tail) CHIR090->Zn Hydroxamate Chelation CHIR090->Thr179 H-Bond CHIR090->Tunnel_Deep Penetrates Deeply BB78485 BB-78485 (Naphthalene Groups) BB78485->Zn Hydroxamate Chelation BB78485->His264 H-Bond BB78485->Glu77 H-Bond BB78485->Tunnel_Shallow Occupies Shallow Region (Tunnel 'Collapses')

Caption: Distinct binding modes of this compound and BB-78485 in the LpxC active site.

Experimental Protocols

The structural and quantitative data presented are derived from established biochemical and biophysical methods.

Enzyme Inhibition Assays

The inhibitory potency (Ki, Ki*) of the compounds is determined using a continuous enzyme activity assay.

  • Enzyme and Substrate Preparation: Recombinant LpxC is overexpressed and purified from E. coli. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized or obtained commercially.

  • Assay Procedure: The rate of deacetylation is monitored in the presence of varying concentrations of the inhibitor. The reaction is typically followed by measuring the release of the free thiol group of the product after reaction with Ellman's reagent or by using a coupled enzyme assay.

  • Slow-Binding Kinetics (for this compound): To characterize the two-step inhibition mechanism, progress curves of the reaction are recorded over time.[9] The data are fitted to equations for slow, tight-binding inhibition to determine the initial binding constant (Ki) and the isomerization rates (k₅ and k₆), from which the final overall inhibition constant (Ki*) is calculated.[9]

X-ray Crystallography

The three-dimensional structure of LpxC in complex with an inhibitor is determined to visualize the binding interactions at an atomic level.

  • Cloning, Expression, and Purification: The gene for LpxC (e.g., from P. aeruginosa) is cloned into an expression vector and the protein is overexpressed in E. coli.[6] The protein is then purified to homogeneity using chromatography techniques.

  • Crystallization: The purified LpxC is co-crystallized with the inhibitor (e.g., BB-78485). This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of high-quality crystals.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[6]

Solution NMR Spectroscopy

This technique was used to determine the structure of the A. aeolicus LpxC complexed with this compound.[7] It allows for the study of protein-ligand interactions in a solution state, which is more representative of the physiological environment. The method involves isotopic labeling of the protein and a series of multi-dimensional NMR experiments to determine distance restraints between atoms, which are then used to calculate the three-dimensional structure.

Conclusion

The comparison between this compound and BB-78485 bound to LpxC provides a compelling illustration of how structurally diverse molecules can target the same enzyme with different mechanistic and structural consequences. This compound's deep penetration into the conserved hydrophobic passage and its slow, tight-binding kinetics are likely responsible for its potent, broad-spectrum activity.[7] In contrast, BB-78485 induces a significant conformational change, leading to a "collapsed" tunnel, a mode of binding that is not as effective across different LpxC orthologs.[6] These findings underscore the conformational plasticity of the LpxC active site and provide crucial insights for the rational, structure-based design of next-generation antibiotics targeting this essential bacterial enzyme.

References

A Comparative Guide to the Efficacy of LpxC Inhibitors: CHIR-090 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these pathogens is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the Gram-negative outer membrane. This guide provides an objective comparison of the in vitro and in vivo efficacy of CHIR-090, a potent LpxC inhibitor, with its key alternatives: L-161,240, BB-78485, and the more recent LPC-233. The information presented is supported by experimental data to aid researchers in their drug development endeavors.

Mechanism of Action: Targeting the Gatekeeper of LPS Biosynthesis

LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. The inhibitors discussed in this guide are all slow, tight-binding inhibitors of LpxC, demonstrating a time-dependent inhibition mechanism.[1]

Diagram of the LpxC Signaling Pathway

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_acyl_GlcN LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB DS_1_P Disaccharide-1-P LpxB->DS_1_P LpxK LpxK DS_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA Late_acyltransferases Late Acyltransferases Kdo2_Lipid_IVA->Late_acyltransferases Lipid_A Lipid A Late_acyltransferases->Lipid_A LPS Lipopolysaccharide (LPS) (Outer Membrane Integrity) Lipid_A->LPS CHIR_090 This compound & Alternatives CHIR_090->LpxC Inhibition

Caption: The LpxC-dependent pathway for Lipid A biosynthesis in Gram-negative bacteria.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of LpxC inhibitors is primarily assessed by their minimum inhibitory concentrations (MICs) against various Gram-negative pathogens and their inhibitory constants (IC50 or Ki) against the purified LpxC enzyme. The following tables summarize the available data for this compound and its alternatives against key bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundPseudomonas aeruginosa PAO1Escherichia coli ATCC 25922E. coli W3110
This compound 0.5[2]0.25[1]0.2[3]
L-161,240 >50[4][5]1[4]0.2[3]
BB-78485 >32[6]15[3]
LPC-233 0.5[7]0.02[7]0.014[7]

Table 2: LpxC Enzyme Inhibition

CompoundIC50 (nM)Ki (nM)Target Organism for Assay
This compound -4.0[1]E. coli
L-161,240 440[8]-E. coli
BB-78485 160[8]-E. coli
LPC-233 -0.22 (Ki), 0.0089 (Ki*)[7]E. coli

Note: Ki corresponds to the initial enzyme-inhibitor complex, while Ki* represents the more stable, high-affinity complex for slow, tight-binding inhibitors.*

From the in vitro data, LPC-233 demonstrates the most potent activity against the tested strains, with significantly lower MIC values compared to this compound and its earlier alternatives. L-161,240 and BB-78485 show limited to no activity against P. aeruginosa.

In Vivo Efficacy: Performance in Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of novel antimicrobial agents.[9][10]

Table 3: In Vivo Efficacy in Murine Infection Models

CompoundAnimal ModelBacterial StrainDosing RegimenEfficacy EndpointOutcome
This compound Mouse biofilm implantP. aeruginosa PAO1Single dose (in combination with colistin)Bacterial load reductionCombination more effective than monotherapy[2]
L-161,240 Mouse systemic infectionE. coliNot specifiedED501.2 - 10 mg/kg[11]
L-161,240 Mouse systemic infectionP. aeruginosaNot specifiedED5010 - 50 mg/kg[11]
LPC-233 Neutropenic mouse thighE. coli ATCC 259222 mg/kg BIDBacterial load reductionSignificant reduction in bacterial counts[2]
LPC-233 Murine soft-tissue infectionE. coli ATCC 25922≥10 mg/kg Q12HBacterial load reductionLowered bacterial burden below polymyxin B control[7]

LPC-233 demonstrates significant in vivo efficacy, effectively reducing bacterial loads in murine infection models at low doses.[2][7] While direct comparative studies are limited, the available data suggests a strong correlation between the potent in vitro activity of LPC-233 and its robust performance in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.

LpxC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LpxC.

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine[4]

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM MES, pH 6.0)

  • Detection reagent (e.g., o-phthaldialdehyde)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • Add the LpxC enzyme and the inhibitor solution to the wells of a 96-well plate and pre-incubate.

  • Initiate the reaction by adding the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Stop the reaction after a defined time period.

  • Add the detection reagent, which reacts with the product of the enzymatic reaction to produce a fluorescent signal.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 or Ki value.

In Vitro Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Test antimicrobial agent

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth).

In Vivo Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.[7][9][10][15][16]

Materials:

  • Specific pathogen-free mice

  • Cyclophosphamide (for inducing neutropenia)

  • Bacterial culture for infection

  • Test antimicrobial agent

  • Sterile saline and homogenization equipment

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

  • Inoculate the thigh muscle of the mice with a standardized bacterial suspension.

  • Administer the test antimicrobial agent at various doses and schedules (e.g., intravenous, subcutaneous, or oral).

  • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

  • Aseptically remove the infected thigh muscle.

  • Homogenize the tissue and perform serial dilutions.

  • Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Compare the bacterial load in treated versus untreated control groups to determine the efficacy of the agent.

Experimental Workflow: From In Vitro to In Vivo Correlation

The development and evaluation of a novel LpxC inhibitor follows a structured workflow to establish the correlation between its activity in the laboratory and its potential therapeutic effect.

Diagram of the In Vitro to In Vivo Correlation Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay LpxC Enzyme Inhibition Assay (IC50/Ki) MIC_Determination MIC Determination (Various Pathogens) Enzyme_Assay->MIC_Determination Potency Correlation In Vitro - In Vivo Correlation (IVIVC) Analysis Enzyme_Assay->Correlation Time_Kill Time-Kill Kinetics MIC_Determination->Time_Kill Bactericidal Activity MIC_Determination->Correlation PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Time_Kill->PK_PD Dosing Regimen Design Time_Kill->Correlation Thigh_Model Neutropenic Mouse Thigh Infection Model (Efficacy - CFU Reduction) PK_PD->Thigh_Model Exposure-Response PK_PD->Correlation Sepsis_Model Mouse Sepsis Model (Survival/ED50) Thigh_Model->Sepsis_Model Therapeutic Potential Thigh_Model->Correlation Sepsis_Model->Correlation

Caption: A streamlined workflow illustrating the progression from in vitro to in vivo studies for LpxC inhibitors.

Conclusion

The inhibition of LpxC remains a highly attractive strategy for the development of novel antibiotics against Gram-negative pathogens. While this compound was a pioneering potent LpxC inhibitor, newer alternatives, particularly LPC-233, have demonstrated superior in vitro potency and promising in vivo efficacy. The data presented in this guide highlights the importance of a multi-faceted approach, combining robust in vitro characterization with well-designed in vivo models, to identify and advance the most promising candidates. For researchers in this field, the detailed experimental protocols and comparative data provided herein should serve as a valuable resource for the continued development of this critical class of antibacterial agents.

References

Validating Target Engagement of CHIR-090 in Live Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methods to validate the target engagement of CHIR-090, a potent inhibitor of the enzyme LpxC, in live Gram-negative bacteria. For researchers and drug development professionals, confirming that a compound interacts with its intended target within a cellular environment is a critical step in antibiotic development. This document outlines key experimental approaches, presents supporting data, and offers detailed protocols to assess the interaction between this compound and LpxC.

Introduction to this compound and its Target, LpxC

This compound is a novel antibiotic candidate that shows significant promise against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli.[1][2][3] Its mechanism of action is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[4][5] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane of most Gram-negative bacteria.[5][6][7] By inhibiting LpxC, this compound effectively halts the production of LPS, leading to bacterial cell death.[8][9] The high degree of conservation of LpxC across various Gram-negative species and its absence in mammals make it an attractive target for novel antibiotic development.[5][10]

Comparison of Target Engagement Validation Methods

Validating that this compound engages LpxC in live bacteria can be achieved through several experimental approaches. Here, we compare a genetic strategy with a biophysical method.

  • Genetic Target Replacement: This "gold standard" method involves replacing the native, sensitive lpxC gene in a bacterium like E. coli with a resistant ortholog, for instance, from Rhizobium leguminosarum, which is known to be significantly less sensitive to this compound.[1] A dramatic increase in the minimum inhibitory concentration (MIC) for the engineered strain compared to the wild-type provides strong evidence that LpxC is the primary target of the compound in vivo.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical technique used to monitor the interaction between a drug and its target protein in a cellular environment.[11][12] The principle is based on the thermal stabilization of a protein upon ligand binding.[13][14] When a compound like this compound binds to LpxC in live bacteria, the resulting complex is more resistant to thermal denaturation. By heating cell lysates at various temperatures and then quantifying the amount of soluble LpxC, one can observe a "thermal shift," indicating target engagement.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against LpxC Orthologs
Bacterial SpeciesLpxC Inhibition Constant (Ki)Binding Characteristics
Escherichia coli4.0 nMTwo-step, slow, tight-binding[1][4]
Aquifex aeolicusNot specified, but potentTwo-step, slow, tight-binding[1]
Pseudomonas aeruginosaLow nMPotent inhibition[1]
Neisseria meningitidisLow nMPotent inhibition[1][2]
Helicobacter pyloriLow nMPotent inhibition[1][2]
Rhizobium leguminosarum340 nMWeak, competitive, conventional[1][2]
Table 2: Antibacterial Activity of this compound against E. coli Strains
E. coli StrainGenotypeThis compound MIC (µg/mL)Fold Change in Resistance
Wild-Type (W3110)Native lpxC0.25-
Engineered (W3110RL)lpxC replaced with R. leguminosarum lpxC> 100> 400-fold[1]
Table 3: Conceptual Results for CETSA with this compound
Treatment GroupTemperatureSoluble LpxC Remaining (Conceptual)Interpretation
Vehicle (DMSO)Low (e.g., 37°C)HighLpxC is stable
Vehicle (DMSO)High (e.g., 55°C)LowLpxC denatures
This compoundLow (e.g., 37°C)HighLpxC is stable
This compoundHigh (e.g., 55°C)Significantly Higher than VehicleThis compound binding stabilizes LpxC

Mandatory Visualization

Lipid_A_Pathway Lipid A Biosynthesis Pathway and this compound Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_Acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_Acyl_GlcNAc->LpxC Reversible Step LpxA->UDP_3_Acyl_GlcNAc Acyl-ACP Product UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->Product Committed Step (Deacetylation) CHIR090 This compound CHIR090->LpxC Downstream Further steps to Lipid A Product->Downstream

Caption: Inhibition of the LpxC enzyme by this compound blocks the committed step of Lipid A biosynthesis.

Genetic_Validation_Workflow Workflow for Genetic Validation of this compound Target cluster_strain Strain Construction cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis WT_Ecoli Wild-Type E. coli (this compound Sensitive) Engineered_Ecoli Engineered E. coli (Resistant lpxC) MIC_WT Determine MIC for WT Strain WT_Ecoli->MIC_WT Resistant_lpxC Resistant lpxC gene (from R. leguminosarum) Resistant_lpxC->Engineered_Ecoli Homologous Recombination MIC_Eng Determine MIC for Engineered Strain Engineered_Ecoli->MIC_Eng Compare Compare MIC values MIC_WT->Compare MIC_Eng->Compare Conclusion Conclusion: High MIC in engineered strain confirms LpxC is the target Compare->Conclusion

Caption: Experimental workflow for validating LpxC as the primary target of this compound using genetic replacement.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Grow Live Bacterial Culture Treat Treat cells with This compound or Vehicle Start->Treat Heat Heat aliquots to a range of temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble proteins from precipitated proteins (Centrifugation) Lyse->Separate Quantify Quantify soluble LpxC (e.g., Western Blot) Separate->Quantify Plot Plot % Soluble LpxC vs. Temperature Quantify->Plot Result Observe thermal shift in this compound treated samples Plot->Result

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Chir-090

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Chir-090. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling is mandated, treating this compound as a potent compound with unknown specific toxicological properties. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.

Pre-Handling Checklist and Immediate Safety Precautions

Before working with this compound, ensure the following are in place:

  • Designated Work Area: All work with solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of airborne particles.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly. A spill kit appropriate for handling solid chemical spills should be available.

  • Personnel Training: All personnel must be trained on general laboratory chemical safety, the specific procedures outlined in this guide, and the emergency protocols.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid form or in solution.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free. Double-gloving is required.Protects against skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from splashes and airborne particles. A face shield offers broader facial protection.
Lab Coat Long-sleeved, buttoned, and made of a chemically resistant material.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a fume hood or if there is any risk of aerosolization.
Footwear Closed-toe shoes.Protects feet from spills.

Step-by-Step Handling Procedures

3.1. Preparation of Stock Solutions

  • Work in a Fume Hood: All manipulations of solid this compound must be performed within a certified chemical fume hood.

  • Weighing: Use a tared, sealed container for weighing to minimize the risk of generating airborne dust.

  • Solubilization: this compound is soluble in DMSO and DMF[1]. Slowly add the solvent to the solid to avoid splashing. Ensure the container is securely capped before agitation.

  • Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3.2. Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDuration
Solid-20°C≥ 4 years[2]
Stock Solution in DMSO-20°C or -80°CUp to 1 year at -20°C, and up to 2 years at -80°C. Avoid repeated freeze-thaw cycles.

Data sourced from supplier information.

Spill Management and Disposal Plan

4.1. Spill Response

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent material from the spill kit to avoid creating dust.

    • Carefully collect the material and place it in a sealed, labeled waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Minor Spill (Solution):

    • Absorb the spill with an inert absorbent material.

    • Collect the contaminated material into a sealed, labeled waste container.

    • Decontaminate the spill area.

4.2. Disposal

All waste containing this compound (solid, solutions, contaminated PPE, and labware) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Experimental Workflow and Signaling Pathway

5.1. Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagents prep_enzyme Dilute Enzyme Stock prep_reagents->prep_enzyme prep_inhibitor Prepare this compound Dilutions prep_reagents->prep_inhibitor pre_incubate Pre-incubate Enzyme with this compound prep_enzyme->pre_incubate prep_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction monitor_reaction Monitor Reaction Progress start_reaction->monitor_reaction analyze_data Analyze Kinetic Data monitor_reaction->analyze_data determine_ic50 Determine IC50 and Ki analyze_data->determine_ic50

Caption: this compound inhibits the LpxC enzyme in the Lipid A biosynthesis pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.